3-Methyl-9H-pyrido[2,3-b]indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-9H-pyrido[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)13-7-8/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCHBHJWVHWOCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC3=CC=CC=C32)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503855 | |
| Record name | 3-Methyl-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76162-60-2 | |
| Record name | 3-Methyl-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual Faces of the Indole Nucleus: A Technical Guide to the Biological Activities of α- and β-Carboline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboline alkaloids, characterized by a tricyclic pyrido[3,4-b]indole scaffold, represent a class of compounds with profound and diverse biological activities. The positional isomerism of the nitrogen atom in the pyridine ring gives rise to distinct subclasses, primarily α- and β-carbolines, each exhibiting unique pharmacological profiles. This technical guide provides an in-depth exploration of the biological activities of α- and β-carboline alkaloids, moving beyond a mere cataloging of effects to an analysis of the underlying mechanisms of action and structure-activity relationships. We will delve into their significant anticancer and neuropharmacological properties, supported by experimental evidence and methodologies, to offer a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Structural Nuances and Therapeutic Promise of Carboline Alkaloids
The carboline framework, a fusion of an indole and a pyridine ring, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic derivatives. The orientation of the pyridine nitrogen atom relative to the indole ring defines the α-, β-, γ-, and δ-carboline isomers. This seemingly subtle structural variation dramatically influences the molecule's three-dimensional shape, electronic distribution, and, consequently, its interaction with biological targets.[1][2]
While both α- and β-carbolines have garnered significant attention, β-carbolines are more extensively studied, with well-documented psychoactive and neuroactive properties.[3] α-Carbolines, on the other hand, have emerged as potent anticancer and antimicrobial agents.[1][2] This guide will dissect the distinct and overlapping biological activities of these two prominent carboline subclasses, providing insights into their therapeutic potential.
The Ascendant Profile of α-Carboline Alkaloids: Potent Anticancer and Antimicrobial Agents
α-Carboline (9H-pyrido[2,3-b]indole) and its derivatives have demonstrated a remarkable spectrum of biological activities, with their anticancer and antimicrobial effects being the most prominent.
Anticancer Activity: A Multi-pronged Assault on Malignancy
α-Carboline derivatives have emerged as promising candidates for cancer chemotherapy, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis through both intrinsic and extrinsic pathways.
A notable example is the synthetic α-carboline derivative 11 , which displays potent cytotoxicity against various cancer cell lines, including HL-60 (leukemia), COLO 205 (colon cancer), Hep3B (hepatocellular carcinoma), and H460 (lung cancer), with IC50 values in the sub-micromolar range.[4] Mechanistic studies have revealed that this compound induces G2/M cell cycle arrest and triggers apoptosis by activating both the death receptor and mitochondrial-dependent pathways in COLO 205 cells.[4]
The anticancer activity of α-carbolines is intrinsically linked to their ability to interact with key cellular targets. For instance, the derivative YCH337 has been shown to dually target microtubules and topoisomerase II, leading to the inhibition of tumor proliferation and growth.[5] This dual-targeting approach is a significant advantage in overcoming drug resistance. Furthermore, some α-carboline derivatives have been found to modulate the expression of Bcl-2 family proteins, such as MCL-1, and inhibitors of apoptosis proteins (IAPs), including cIAP1 and XIAP, thereby promoting apoptosis.[5]
Table 1: Anticancer Activity of Representative α-Carboline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 | HL-60 | 0.3 | [4] |
| COLO 205 | 0.49 | [4] | |
| Hep3B | 0.7 | [4] | |
| H460 | 0.8 | [4] | |
| YCH337 | Various | Not specified | [5] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[6][7][8][9]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the α-carboline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Beyond Cancer: Antimicrobial and Neuroprotective Potential
While the anticancer properties of α-carbolines are at the forefront of research, they also exhibit a range of other biological activities, including antimicrobial, anti-Alzheimer's, and antioxidant effects.[1][2] Their ability to intercalate with DNA and inhibit key enzymes also contributes to their antimicrobial activity against various pathogens. Furthermore, certain α-carboline derivatives have shown neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.[1]
The Intricate Neuropharmacology of β-Carboline Alkaloids
β-Carbolines (9H-pyrido[3,4-b]indole) are perhaps best known for their profound effects on the central nervous system (CNS). These alkaloids are found in various plants and are also formed endogenously in mammals. Their biological activities are diverse, ranging from anxiogenic and convulsant to anxiolytic and neuroprotective, depending on their structure and the specific receptor subtypes they interact with.[3]
Modulation of Monoamine Oxidase (MAO): A Key to Neuroprotection and Antidepressant Effects
A primary mechanism underlying the neuropharmacological effects of many β-carbolines is their ability to inhibit monoamine oxidase (MAO), a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[10] Specifically, many β-carbolines are potent and selective inhibitors of MAO-A.[11][12][13]
The inhibition of MAO-A leads to an increase in the synaptic levels of monoamine neurotransmitters, which is the basis for the antidepressant effects of clinically used MAO inhibitors. Harmine and other β-carbolines have demonstrated antidepressant-like effects in preclinical models.[14]
Furthermore, the inhibition of MAO-B is a therapeutic strategy in the management of Parkinson's disease, as it reduces the breakdown of dopamine in the brain. Some β-carbolines, such as 9-methyl-β-carboline, inhibit both MAO-A and MAO-B, with IC50 values of 1 µM and 15.5 µM, respectively.[15] This dual inhibition, coupled with the stimulation of neurotrophic factor expression, contributes to their neuroprotective effects.[15]
The MAO-Glo™ Assay is a bioluminescent assay that provides a sensitive and rapid method for determining the activity of MAO enzymes and for screening potential inhibitors.[16][17]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the MAO-A or MAO-B enzyme solution, the β-carboline inhibitor solutions at various concentrations, and the luminogenic substrate.
-
Reaction Setup: In a 96-well plate, add the MAO enzyme, the inhibitor (or vehicle control), and initiate the reaction by adding the substrate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the light-generating reaction.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the β-carboline and determine the IC50 value.
Neuroprotection in Neurodegenerative Diseases
Beyond MAO inhibition, β-carbolines exert neuroprotective effects through various mechanisms, making them attractive candidates for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.
In models of Alzheimer's disease, β-carbolines have been shown to protect against β-amyloid (Aβ)-induced neurotoxicity.[18] This protection is often associated with the modulation of signaling pathways involved in cell survival and apoptosis.
For instance, some β-carboline derivatives have been shown to protect PC12 cells from Aβ-induced injury by activating the PI3K/Akt signaling pathway and upregulating the expression of antioxidant enzymes. This suggests that β-carbolines can mitigate the oxidative stress and neuronal damage characteristic of Alzheimer's disease.
PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are widely used as a model system for studying neuronal differentiation and neurotoxicity.[19][20][21][22]
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture PC12 cells and differentiate them into a neuronal phenotype using nerve growth factor (NGF).
-
Treatment: Pre-treat the differentiated cells with various concentrations of the β-carboline derivative for a specified time (e.g., 2 hours).
-
Aβ Exposure: Expose the cells to a toxic concentration of aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42) for 24-48 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
Apoptosis Analysis: Evaluate apoptosis by staining with Annexin V-FITC and propidium iodide followed by flow cytometry.
-
Mechanism of Action Studies: Investigate the underlying mechanisms by performing Western blot analysis for key proteins in signaling pathways of interest (e.g., Akt, Bcl-2, caspases).
Comparative Analysis: α- vs. β-Carbolines - A Tale of Two Isomers
While both α- and β-carbolines share a common tricyclic core, their distinct nitrogen positioning leads to significant differences in their biological activities.
-
Primary Therapeutic Areas: α-Carbolines are predominantly investigated for their anticancer and antimicrobial properties, while β-carbolines are primarily studied for their neuropharmacological effects.
-
Mechanisms of Action: In cancer, α-carbolines often act as DNA intercalators and inhibitors of key enzymes like topoisomerase and tubulin.[5] In contrast, the anticancer effects of β-carbolines are often linked to the induction of apoptosis through mitochondrial pathways and the inhibition of cyclin-dependent kinases.[23] In the CNS, β-carbolines are well-established as MAO inhibitors and modulators of various neurotransmitter receptors, a property less pronounced in α-carbolines.
-
Potency: A direct comparison of potency is challenging due to the variety of assays and cell lines used. However, some of the most potent α-carboline anticancer derivatives exhibit IC50 values in the low nanomolar to sub-micromolar range, which is comparable to or even more potent than some β-carboline anticancer agents.
Structure-Activity Relationships (SAR): Rational Design of Novel Carboline Derivatives
The biological activity of carboline alkaloids is highly dependent on the nature and position of substituents on the tricyclic ring system. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.
α-Carbolines
For the anticancer activity of α-carbolines, substitutions at positions 3 and 9 have been found to be critical. The introduction of a COOCH3 or CH2OH group at position 3 and a substituted benzyl group at position 9 of the α-carboline nucleus can significantly enhance cytotoxic activity.[4]
β-Carbolines
In the case of β-carboline MAO-A inhibitors, the presence of a methoxy group at position 7, as seen in harmine, is important for high affinity. The nature of the substituent at position 1 also plays a crucial role in determining the potency and selectivity of MAO inhibition.[12] For neuroprotective activity, modifications at positions 1 and 9 of the β-carboline scaffold have been explored to develop derivatives with enhanced efficacy and reduced toxicity.[24][25]
Signaling Pathways and Experimental Workflows
Anticancer Signaling Pathway of an α-Carboline Derivative
Caption: Neuroprotective mechanisms of a β-carboline derivative.
Experimental Workflow for Screening Carboline Alkaloids
Caption: A generalized workflow for the discovery of bioactive carboline alkaloids.
Conclusion and Future Directions
α- and β-carboline alkaloids represent a rich and versatile source of bioactive compounds with significant therapeutic potential. While α-carbolines have demonstrated remarkable promise as anticancer agents, β-carbolines continue to be a focal point for the development of novel treatments for neurological and psychiatric disorders. The distinct pharmacological profiles of these isomers underscore the profound impact of subtle structural modifications on biological activity.
Future research in this field should focus on:
-
Target Identification and Validation: Elucidating the precise molecular targets of novel carboline derivatives to better understand their mechanisms of action.
-
Lead Optimization: Utilizing SAR data to design and synthesize next-generation carboline alkaloids with improved potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of carboline alkaloids with existing therapeutic agents to enhance efficacy and overcome drug resistance.
-
Clinical Translation: Advancing the most promising candidates from preclinical studies into clinical trials to evaluate their safety and efficacy in humans.
The continued exploration of the chemical space around the carboline scaffold holds immense promise for the discovery of new and effective therapies for a wide range of human diseases.
References
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Synthesis and structure-activity relationship studies of novel 3,9-substituted α-carboline derivatives with high cytotoxic activity against colorectal cancer cells. (n.d.). National Institutes of Health. [Link]
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Li, J., Yang, T., Wu, X., Zhong, H., & Li, J. (2022). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Chemistry, 10, 988327. [Link]
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Discovery of α-carboline fused benzofuran-containing anticancer agents as rapid apoptosis inducers through intrinsic pa... - OUCI. (n.d.). [Link]
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3-Tetrazolyl-β-carboline derivatives as potential neuroprotective agents. (2024, September 1). European Journal of Medicinal Chemistry, 277, 116700. [Link]
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β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway. (n.d.). National Institutes of Health. [Link]
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Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. (2023, September 13). Current Medicinal Chemistry, 31(1), 1-18. [Link]
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Review of β-carboline and its derivatives as selective MAO-A inhibitors. (2023, July 15). Archiv der Pharmazie, 356(7), e2300091. [Link]
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(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from Cichorium endivia. L Induces Apoptosis of Human Colorectal Cancer HCT-8 Cells. (n.d.). National Institutes of Health. [Link]
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Proof of concept study for developing 1-thienyl-β-carboline derivatives as IDO1 and TDO dual inhibitors to treat Parkinson's disease complicating depression. (2025, July 5). European Journal of Medicinal Chemistry, 291, 117597. [Link]
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Comparison of the Protective Effect of Indole β-carbolines and R-(-)-deprenyl Against Nitrogen Species-Induced Cell Death in Experimental Culture Model of Parkinson's Disease. (n.d.). National Institutes of Health. [Link]
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β-carboline alkaloid harmine induces DNA damage and triggers apoptosis by a mitochondrial pathway: study in silico, in vitro and in vivo. (2020, May 12). Spandidos Publications. [Link]
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Experimental study on the neurotoxic effect of β-amyloid on the cytoskeleton of PC12 cells. (2018, February 7). Experimental and Therapeutic Medicine, 15(4), 3347-3352. [Link]
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Structure–Activity Relationships of Carboline and Carbazole Derivatives as a Novel Class of ATP-Competitive Kinesin Spindle Protein Inhibitors. (2011, May 20). Journal of Medicinal Chemistry, 54(11), 3747-3761. [Link]
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Review of β‐carboline and its derivatives as selective MAO‐A inhibitors. (n.d.). Semantic Scholar. [Link]
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Dual targeting of microtubule and topoisomerase II by α-carboline derivative YCH337 for tumor proliferation and growth inhibition. (2015, April 20). Oncotarget, 6(11), 9095-9109. [Link]
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Neuroglobin protects PC12 cells against β-amyloid-induced cell injury. (n.d.). National Institutes of Health. [Link]
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ANTI-INFLAMMATORY EFFECT OF Banisteriopsis caapi AND BETA-CARBOLINES IN NEURONAL CELLS: POTENTIAL IMPLICATIONS FOR NEURO-COVID. (2025, December 18). Frontiers in Pharmacology. [Link]
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9-Methyl-β-carboline inhibits monoamine oxidase activity and stimulates the expression of neurotrophic factors by astrocytes. (n.d.). National Institutes of Health. [Link]
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Discovery of Novel α-Carboline Inhibitors of the Anaplastic Lymphoma Kinase. (2022, May 11). ACS Omega, 7(20), 17009-17019. [Link]
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Oxytocin Protects PC12 Cells Against β-Amyloid-Induced Cell Injury. (2025, March 10). MDPI. [Link]
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Protective effect of ethyl vanillin against Aβ‑induced neurotoxicity in PC12 cells via the reduction of oxidative stress and. (2018, December 21). Semantic Scholar. [Link]
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The Botanical Quest: A Technical Guide to the Discovery and Isolation of Pyrido[2,3-b]indole Derivatives in Plants
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Pyrido[2,3-b]indole derivatives, colloquially known as β-carbolines, represent a significant class of indole alkaloids with a broad spectrum of pharmacological activities.[1][2][3] Their presence in various plant species has spurred considerable interest within the scientific community, particularly in the fields of phytochemistry, pharmacology, and drug development.[1][3] This guide provides a comprehensive technical overview of the methodologies employed in the discovery and isolation of these valuable natural products from plant matrices. We will delve into the rationale behind the selection of extraction and purification techniques, offering field-proven insights and detailed protocols to empower researchers in their quest for novel bioactive compounds. The biosynthetic origins of these molecules will also be explored, providing a holistic understanding of their presence in the plant kingdom.
Introduction: The Significance of Pyrido[2,3-b]indoles
The pyrido[2,3-b]indole scaffold is a recurring motif in a multitude of natural products, endowing them with a diverse array of biological functions. These compounds have been implicated in a range of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and potent psychoactive properties.[1][3][4] The therapeutic potential of plant-derived indole alkaloids is well-established, with compounds like vincristine and vinblastine serving as prominent examples of successful anticancer drugs.[1][5] The structural diversity and biological activity of pyrido[2,3-b]indoles make them attractive lead compounds for drug discovery programs.[1][6]
Distribution in the Plant Kingdom: A Rich Botanical Reservoir
Pyrido[2,3-b]indole derivatives are not ubiquitously distributed in the plant kingdom; however, they are notably concentrated in specific plant families. Prominent among these are the Apocynaceae, Rubiaceae, Nyssaceae, and Loganiaceae families.[1] A deeper understanding of the chemotaxonomy of these families can guide researchers in the selection of promising plant species for investigation. Table 1 provides a non-exhaustive list of plant species known to produce pyrido[2,3-b]indole derivatives.
| Plant Species | Family | Pyrido[2,3-b]indole Derivative(s) | Reference(s) |
| Peganum harmala | Zygophyllaceae | Harman, Harmine, Harmaline | [7] |
| Solanum melongena | Solanaceae | 1H-pyrido{2,3-b} indole | [8] |
| Vanilla planifolia | Orchidaceae | β-carboline alkaloid with a vanillin moiety | [6] |
| Alstonia rupestris | Apocynaceae | Scholarisins I, II, III, F | [1] |
| Kopsia hainanensis | Apocynaceae | Kopsihainins D, E, F | [1] |
| Ervatamia chinensis | Apocynaceae | Erchinines A, B | [1] |
| Tabernanthe iboga | Apocynaceae | Ibogaine | [9] |
| Passiflora edulis | Passifloraceae | Harman | [10] |
| Eleagnus angustifolia | Elaeagnaceae | Eleagnine | [10] |
| Triclisia sacleuxii | Menispermaceae | Sacleuximine A | [11] |
Biosynthesis: The Genesis of Pyrido[2,3-b]indoles in Plants
The biosynthesis of the pyrido[2,3-b]indole core in plants is a fascinating example of nature's chemical ingenuity. The key biosynthetic step is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative (derived from the amino acid tryptophan) with an aldehyde or a keto acid.[2][7][12] This enzymatic cyclization reaction forms the tetrahydro-β-carboline skeleton, which can then undergo further enzymatic modifications, such as dehydrogenation, to yield the fully aromatic β-carboline ring system.[2] For instance, 1-methyl-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid has been identified as a direct precursor for the formation of harman in Passiflora edulis and eleagnine in Eleagnus angustifolia.[10]
Caption: Generalized biosynthetic pathway of β-carboline alkaloids in plants.
A Step-by-Step Guide to Isolation and Characterization
The successful isolation of pyrido[2,3-b]indole derivatives from plant material hinges on a systematic and well-designed experimental workflow. The following sections provide a detailed guide to the key stages of this process, from initial extraction to final structural elucidation.
Extraction: Liberating the Target Molecules
The initial step in the isolation process is the extraction of the crude alkaloid fraction from the plant matrix. The choice of extraction method and solvent is critical and depends on the physicochemical properties of the target compounds and the nature of the plant material.
4.1.1. Maceration with Organic Solvents
A common and straightforward method involves the maceration of the dried and powdered plant material with an appropriate organic solvent.
-
Protocol:
-
Preparation: Air-dry the plant material (e.g., leaves, stems, roots) at room temperature and then grind it into a fine powder.
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) for a prolonged period (24-72 hours) at room temperature with occasional agitation.
-
Filtration and Concentration: Filter the extract to remove the solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
-
Causality: The use of polar solvents like methanol and ethanol is effective for extracting a broad range of alkaloids, including the relatively polar β-carboline derivatives. The prolonged soaking ensures maximum diffusion of the target compounds from the plant cells into the solvent.
4.1.2. Acid-Base Extraction
This classical technique leverages the basic nature of alkaloids to achieve a more selective extraction.
-
Protocol:
-
Acidification: The powdered plant material is first macerated in an acidified aqueous solution (e.g., 1-5% hydrochloric acid or acetic acid). This protonates the alkaloids, forming water-soluble salts.
-
Basification and Extraction: The acidic extract is filtered, and the filtrate is then made alkaline (pH 9-11) with a base (e.g., ammonia solution or sodium carbonate). This deprotonates the alkaloid salts, rendering them soluble in organic solvents.
-
Solvent Partitioning: The basified aqueous solution is then repeatedly partitioned with an immiscible organic solvent (e.g., dichloromethane or chloroform) to extract the free-base alkaloids.
-
Concentration: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude alkaloid extract.
-
-
Causality: This method provides a cleaner crude extract by removing many non-alkaloidal, neutral, and acidic compounds that are not soluble in the acidic aqueous phase.
4.1.3. Advanced Extraction Techniques
Modern extraction techniques can offer improved efficiency and reduced solvent consumption.
-
Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent.[13] By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be fine-tuned to selectively extract specific compounds.[13] This method is particularly advantageous for its ability to yield solvent-free extracts.[13]
Purification and Isolation: The Chromatographic Core
The crude extract obtained from the initial extraction is a complex mixture of various phytochemicals. Chromatographic techniques are indispensable for the separation and purification of the target pyrido[2,3-b]indole derivatives.
4.2.1. Column Chromatography
Column chromatography is a widely used technique for the initial fractionation of the crude extract.
-
Stationary Phase: Silica gel or alumina are the most common stationary phases.
-
Mobile Phase: A gradient of solvents with increasing polarity is typically employed. For example, a gradient starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol.
-
Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compounds.
4.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution chromatographic technique that is essential for the final purification of the isolated compounds.
-
Typical HPLC Parameters for β-Carboline Separation:
| Parameter | Description | Example(s) | Reference(s) |
| Column | Reversed-phase columns (e.g., C18) are most common. Chiral columns (e.g., Chiralpak IA) are used for enantiomeric separation. | Kinetex® C18 (100 mm × 2.1 mm, 2.6 μm); Chiralpak IA (2.1 × 150 mm, 5 μm) | [12][14] |
| Mobile Phase | A mixture of an aqueous phase (often with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution is frequently used. | A: Water with 0.1% formic acid and 1 mM ammonium formate; B: Acetonitrile with 0.1% formic acid. | [12][14] |
| Flow Rate | Typically in the range of 0.2 - 1.0 mL/min. | 0.2 mL/min for chiral separation; 0.4 mL/min for analytical separation. | [12][14] |
| Detection | Diode Array Detector (DAD) for UV-Vis spectra and Fluorescence Detector (FLD) for sensitive detection of fluorescent β-carbolines. Mass Spectrometry (MS) for confirmation. | DAD; Fluorescence (Excitation: 240 nm, Emission: 433 nm) | [12] |
-
Protocol for Preparative HPLC:
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound.
-
Scaling Up: Scale up the analytical method to a preparative HPLC system with a larger column and higher flow rate.
-
Fraction Collection: Collect the peak corresponding to the target compound.
-
Purity Check: Analyze the collected fraction by analytical HPLC to confirm its purity.
-
Structural Elucidation: Unveiling the Molecular Architecture
Once a pure compound has been isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.
4.3.1. Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which can be used to deduce its structure.[6][15]
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the complete three-dimensional structure of a molecule. 1D NMR (¹H and ¹³C) provides information about the number and types of protons and carbons in the molecule, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms.
4.3.3. Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be useful for identifying the chromophore of the pyrido[2,3-b]indole system. IR spectroscopy provides information about the functional groups present in the molecule.
Caption: A generalized workflow for the isolation of pyrido[2,3-b]indole derivatives.
Conclusion and Future Perspectives
The discovery and isolation of pyrido[2,3-b]indole derivatives from plants is a challenging yet rewarding endeavor. A thorough understanding of the principles of phytochemistry, coupled with the judicious application of modern analytical techniques, is paramount to success. The diverse pharmacological activities of these compounds underscore their potential as templates for the development of new therapeutic agents. Future research in this area will likely focus on the exploration of untapped botanical resources, the development of more efficient and sustainable isolation methodologies, and the comprehensive biological evaluation of newly discovered derivatives. The integration of metabolomics and other 'omics' technologies will undoubtedly accelerate the discovery of novel pyrido[2,3-b]indoles and provide deeper insights into their roles in plant biology and their potential applications in human health.
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The Double-Edged Sword: A Technical Guide to the DNA Interaction and Mutagenic Effects of Pyridoindoles
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the complex relationship between pyridoindoles and DNA. As a class of heterocyclic aromatic compounds, pyridoindoles are of significant interest due to their presence in cooked foods and their potential as scaffolds for novel therapeutics. However, their planar structure and chemical reactivity also predispose them to interactions with DNA, leading to mutagenic and carcinogenic outcomes. This document serves as a technical resource, elucidating the mechanisms of these interactions and detailing the experimental methodologies required for their robust evaluation.
The Pyridoindole Scaffold: Structure, Sources, and Significance
Pyridoindoles are a diverse family of compounds characterized by a fused pyridine and indole ring system. This core structure can be further substituted, leading to a wide array of derivatives with varying biological activities. Notably, certain pyridoindoles, such as 2-amino-9H-pyrido[2,3-b]indole (AαC), are classified as heterocyclic aromatic amines (HAAs) and are formed during the high-temperature cooking of protein-rich foods like meat and fish. Beyond their presence as foodborne mutagens, the pyridoindole framework is also being investigated in medicinal chemistry for the development of new therapeutic agents. Understanding the fundamental chemistry of these molecules is paramount to predicting their biological behavior.
The Path to Genotoxicity: Metabolic Activation of Pyridoindoles
Many pyridoindoles are not directly genotoxic. Instead, they require metabolic activation to become reactive species capable of interacting with DNA. This bioactivation is a critical step in their mutagenic cascade and is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.
The process typically involves a two-step activation pathway. The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group, catalyzed predominantly by CYP1A2. This reaction forms a more reactive N-hydroxy-arylamine intermediate. The second step involves the O-acetylation or O-sulfonation of the N-hydroxy group by N-acetyltransferases (NATs) or sulfotransferases (SULTs), respectively. This esterification results in the formation of a highly unstable and electrophilic arylnitrenium ion, which is the ultimate carcinogenic species that readily reacts with nucleophilic sites on DNA.[1][2]
Caption: Metabolic activation cascade of pyridoindoles.
The efficiency of these metabolic pathways can vary significantly between individuals due to genetic polymorphisms in the activating enzymes, influencing susceptibility to the mutagenic effects of pyridoindole exposure.
Mechanisms of DNA Interaction: A Tale of Two Modes
Once activated, pyridoindoles can interact with DNA through two primary mechanisms: intercalation and covalent adduction. The planar nature of the pyridoindole ring system is a key determinant of its ability to engage with the DNA double helix.
DNA Intercalation: Slipping Between the Rungs
DNA intercalation is a non-covalent interaction where the planar aromatic moiety of the pyridoindole slides in between the stacked base pairs of the DNA double helix.[3][4] This insertion is driven by hydrophobic and van der Waals forces.[4] Intercalation causes a distortion of the DNA structure, leading to unwinding and lengthening of the helix.[4][5] This structural perturbation can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cytotoxic effects.[3]
Caption: DNA intercalation by a planar pyridoindole.
Covalent DNA Adduct Formation: An Irreversible Bond
The highly reactive arylnitrenium ion, formed during metabolic activation, can form covalent bonds with nucleophilic sites on DNA bases, creating a DNA adduct.[2] These adducts are stable chemical modifications to the DNA structure and are considered the primary initiating event in chemical carcinogenesis. The most common site of adduction for many heterocyclic aromatic amines is the C8 position of guanine.[6] The presence of a bulky adduct on the DNA can block the progression of DNA polymerase during replication, leading to mutations if not repaired.
Assessing the Genotoxic Potential: A Multi-tiered Experimental Approach
A comprehensive evaluation of the mutagenic and genotoxic effects of pyridoindoles requires a battery of well-validated assays. The following sections detail the core experimental workflows, emphasizing the rationale behind the methodological choices.
The Ames Test: A First Line of Defense for Mutagenicity Screening
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.[7] It utilizes specially engineered strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.
Rationale for Key Experimental Choices:
-
Use of Multiple Strains: Different strains are used to detect different types of mutations (e.g., frameshift vs. base-pair substitution), providing a broader screen for mutagenic activity.
-
Inclusion of a Metabolic Activation System (S9 fraction): As many compounds, including pyridoindoles, are not mutagenic until metabolized, the test is performed with and without the addition of a rat liver S9 fraction.[8][9] This fraction contains the necessary cytochrome P450 enzymes to mimic mammalian metabolism.[8][9]
-
Dose-Response Evaluation: Testing a range of concentrations of the compound is crucial to establish a dose-dependent increase in revertant colonies, a key indicator of a positive result.
Experimental Protocol: Ames Test (Pre-incubation Method)
-
Preparation of Bacterial Cultures: Grow the selected Salmonella typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth.
-
Preparation of Test Compound and S9 Mix: Prepare a series of dilutions of the pyridoindole compound. If metabolic activation is being assessed, prepare an S9 mix containing the S9 fraction, cofactors (e.g., NADP, G6P), and a buffer.
-
Pre-incubation: In a test tube, combine the bacterial culture, the test compound dilution (or a control), and either the S9 mix or a buffer. Incubate this mixture at 37°C for a short period (e.g., 20-30 minutes) to allow for metabolic activation and interaction with the bacteria.
-
Plating: Add molten top agar to the pre-incubation mixture and pour it onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
Caption: Workflow for the Ames Test.
Quantitative Data Summary: Mutagenic Potency of Common Heterocyclic Amines in S. typhimurium TA98 with S9 Activation
| Compound | Mutagenic Potency (revertants/µg) | Reference |
| IQ (2-amino-3-methylimidazo[4,5-f]quinoline) | ~433,000 | [1] |
| MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline) | ~661,000 | [1] |
| MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) | ~145,000 | [10] |
| PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) | ~2,000 | [10] |
The Comet Assay: Visualizing DNA Strand Breaks
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[11] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Rationale for Key Experimental Choices:
-
Alkaline vs. Neutral Conditions: The alkaline version (pH > 13) is more sensitive and detects both single- and double-strand breaks, as well as alkali-labile sites. The neutral version is more specific for double-strand breaks.
-
Cell Type Selection: The choice of cells (e.g., primary hepatocytes, immortalized cell lines) depends on the research question. For studying metabolically activated genotoxins, cells with relevant metabolic capacity (like HepG2) are often used.
-
Image Analysis Software: Quantifying the comet parameters (e.g., tail length, percent DNA in the tail) requires specialized image analysis software for objective and reproducible results.
Experimental Protocol: Alkaline Comet Assay
-
Cell Preparation and Treatment: Harvest cells and treat them with various concentrations of the pyridoindole compound for a defined period. Include positive and negative controls.
-
Embedding Cells in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to break down the cell and nuclear membranes, leaving the DNA as nucleoids.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. The negatively charged DNA will migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Scoring: Examine the slides using a fluorescence microscope. Capture images and analyze them using comet assay software to quantify the extent of DNA damage.
Caption: Workflow for the Comet Assay.
LC-MS/MS for DNA Adduct Analysis: The Gold Standard for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the detection and quantification of specific DNA adducts.[6][11] This method offers high sensitivity and structural confirmation of the adducts.
Rationale for Key Experimental Choices:
-
DNA Isolation and Hydrolysis: High-purity DNA is essential. Enzymatic hydrolysis is used to break down the DNA into individual nucleosides for analysis.
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the modified nucleosides from the unmodified ones.
-
Tandem Mass Spectrometry (MS/MS): This provides both the mass of the parent adduct and the masses of its fragments, allowing for highly specific and confident identification and quantification.
-
Use of Internal Standards: Stable isotope-labeled internal standards are crucial for accurate quantification, as they can correct for variations in sample preparation and instrument response.[6]
Experimental Protocol: LC-MS/MS Analysis of Pyridoindole-DNA Adducts
-
DNA Isolation: Isolate genomic DNA from cells or tissues exposed to the pyridoindole.
-
DNA Hydrolysis: Digest the DNA to its constituent deoxynucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances and enrich the adducts.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. The deoxynucleosides are separated by the LC column and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: Identify the pyridoindole-DNA adducts based on their specific retention times and fragmentation patterns. Quantify the adduct levels by comparing their peak areas to those of the internal standards.
Comparison of DNA Adduct Detection Methods
| Method | Sensitivity | Throughput | Structural Information |
| ³²P-Postlabeling | Very High (~1 adduct in 10¹⁰ bases) | Low | Indirect |
| Immunoassays (ELISA) | High | High | Specific to one adduct |
| LC-MS/MS | High (~1 adduct in 10⁸-10⁹ bases) | Moderate | Yes (unambiguous) |
Structure-Activity Relationships: Predicting Mutagenicity
The mutagenic potency of pyridoindoles is not uniform across the class. It is influenced by the specific chemical structure of the molecule. Understanding these structure-activity relationships (SAR) is crucial for predicting the potential genotoxicity of new pyridoindole derivatives.
Key structural features that influence mutagenicity include:
-
Position and nature of substituents: The presence and location of methyl or other alkyl groups can significantly alter metabolic activation and, consequently, mutagenic potency.[4]
-
Ring planarity: A high degree of planarity is generally required for efficient DNA intercalation.
-
Electronic properties: The electron-donating or -withdrawing nature of substituents can affect the stability of the arylnitrenium ion and its reactivity towards DNA.
By systematically modifying the pyridoindole scaffold and evaluating the mutagenicity of the resulting analogues, researchers can build predictive SAR models. These models are invaluable in the early stages of drug development to design out genotoxicity and in risk assessment to prioritize compounds for further testing.
Conclusion: A Call for Rigorous and Integrated Assessment
The interaction of pyridoindoles with DNA is a multifaceted process with significant implications for human health and drug development. Their potential for both therapeutic benefit and genotoxic harm necessitates a thorough and integrated assessment approach. This guide has outlined the fundamental mechanisms of pyridoindole-DNA interactions and provided a framework for their experimental investigation.
For researchers in this field, it is imperative to move beyond simple screening and to delve into the causal relationships that govern the genotoxicity of these compounds. By combining robust experimental data with a deep understanding of the underlying chemical and biological principles, we can effectively mitigate the risks associated with pyridoindole exposure and harness their potential for the development of safe and effective new medicines.
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Methodological & Application
The α-Carboline Scaffold: A Versatile Platform for Advanced Fluorescence Probing
Introduction: The Rise of 9H-pyrido[2,3-b]indoles in Fluorescence Sensing
The 9H-pyrido[2,3-b]indole, colloquially known as α-carboline, has emerged as a privileged heterocyclic scaffold in the development of sophisticated fluorescent probes.[1] This rigid, planar system, comprising a fused indole and pyridine ring, possesses inherent photophysical properties that make it an exceptional building block for creating sensors that can detect and quantify a wide array of analytes, from pH fluctuations to the presence of metal ions and biological macromolecules.[1][2] The unique electronic structure of the α-carboline core allows for significant modulation of its fluorescence output in response to environmental changes, a phenomenon that is central to its utility as a sensor.[3]
This guide provides a comprehensive overview of the application of 9H-pyrido[2,3-b]indole derivatives as fluorescent probes, offering detailed insights into their synthesis, photophysical characteristics, and practical applications. We will delve into the causality behind experimental designs and provide validated protocols for their use in diverse research and drug development settings.
Core Principles: Understanding the Photophysical Behavior of α-Carboline Probes
The fluorescence of α-carboline derivatives is highly sensitive to their chemical environment. This sensitivity is primarily governed by processes such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and static complex formation. Understanding these mechanisms is crucial for the rational design and effective application of these probes.
Solvatochromism and Intramolecular Charge Transfer (ICT)
Many α-carboline probes are designed as "push-pull" systems, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are attached to the aromatic scaffold.[1] Upon photoexcitation, there is a redistribution of electron density, leading to a more polar excited state. This results in a phenomenon known as solvatochromism, where the emission wavelength of the probe is dependent on the polarity of the solvent.[3] This property can be exploited to probe the microenvironment of biological systems, such as the lipid ordering in cell membranes.[3]
The relationship between the Stokes shift (the difference in wavelength between the maximum of absorption and the maximum of emission) and the solvent polarity can be quantified using the Lippert-Mataga equation, which provides insights into the change in dipole moment of the fluorophore upon excitation.[4][5]
Caption: Solvatochromic effect on a push-pull fluorophore.
Fluorescence Quenching Mechanisms
The fluorescence of an α-carboline probe can be "turned off" or quenched upon interaction with an analyte. This quenching can occur through several mechanisms:
-
Photoinduced Electron Transfer (PET): In a PET-based sensor, the α-carboline fluorophore is linked to a recognition moiety that can donate an electron to the excited fluorophore, quenching its fluorescence. Upon binding of the target analyte to the recognition moiety, the PET process is inhibited, and fluorescence is restored (a "turn-on" response). This is a common mechanism for detecting metal ions.[6]
-
Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with the analyte in the ground state. This is often the mechanism observed in the interaction of α-carboline probes with molecules like DNA, where the probe intercalates or binds to the grooves of the double helix.[1]
Synthesis of Functionalized 9H-pyrido[2,3-b]indoles
The versatility of the α-carboline scaffold stems from the relative ease with which it can be functionalized to create probes with tailored properties. Common synthetic strategies include:
-
"1,2,4-Triazine" Methodology: This approach allows for the construction of the α-carboline core through a series of cycloaddition and elimination reactions, offering a high degree of control over the substitution pattern.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki and Sonogashira couplings are widely used to introduce aryl or alkynyl substituents, which can be used to tune the photophysical properties or to introduce recognition moieties.[2]
-
Metalation/Cross-Coupling/SNAr Sequences: This multi-step strategy provides a streamlined route to a diverse range of functionalized carbolines from readily available starting materials.[7]
Photophysical Properties of Selected 9H-pyrido[2,3-b]indole Derivatives
The following table summarizes the key photophysical properties of a selection of functionalized α-carboline derivatives, demonstrating the tunability of this scaffold.
| Compound | Substituents | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 4a | 2-phenyl, 4-H | 350 | 450 | 100 | 0.23 | Toluene | [1] |
| 4b | 2-phenyl, 4-morpholino | 380 | 520 | 140 | 0.65 | Toluene | [1] |
| 8a | 2-(4-methoxyphenyl), 4-cyano | 420 | 580 | 160 | 0.85 | Toluene | [1] |
| 8b | 2-(4-(dimethylamino)phenyl), 4-cyano | 450 | 620 | 170 | 0.92 | Toluene | [1] |
Application Notes and Protocols
pH Sensing
Certain α-carboline derivatives exhibit a dramatic change in their fluorescence properties in response to changes in pH, making them excellent candidates for pH probes. This is typically due to the protonation or deprotonation of nitrogen atoms within the heterocyclic core or on substituent groups, which alters the electronic structure and the efficiency of ICT or other photophysical processes. For example, a probe with a pKa of 5.5 has been reported, making it suitable for monitoring pH changes in acidic organelles like lysosomes.[1]
Caption: General mechanism of a "turn-on" fluorescent pH probe.
Protocol for pH Titration of an α-Carboline Probe
Objective: To determine the pKa of a pH-sensitive α-carboline fluorescent probe.
Materials:
-
α-Carboline probe stock solution (e.g., 1 mM in DMSO)
-
Universal pH buffer solutions (pH 2 to 12)
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Prepare a working solution of the probe: Dilute the stock solution of the α-carboline probe in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility) to a final concentration of 1-10 µM.
-
Prepare a series of buffered solutions: In a series of cuvettes, add a fixed volume of the probe working solution to different universal buffer solutions to achieve a range of pH values (e.g., from pH 2 to 12 in increments of 0.5 or 1 pH unit). Ensure the final volume in each cuvette is the same.
-
Equilibrate the samples: Allow the solutions to equilibrate for a few minutes at room temperature.
-
Measure fluorescence spectra: For each sample, record the fluorescence emission spectrum using the fluorometer. Use an excitation wavelength that is optimal for the probe.
-
Plot the data: Plot the fluorescence intensity at the emission maximum as a function of pH.
-
Determine the pKa: The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at which the fluorescence intensity is half of the maximum intensity change.
Causality behind Experimental Choices:
-
Universal Buffer: Using a universal buffer system ensures that the ionic strength of the solution remains relatively constant across the pH range, minimizing its effect on the fluorescence of the probe.
-
Low Probe Concentration: A low micromolar concentration is used to avoid self-quenching and aggregation of the probe molecules.
Bioimaging of Live Cells
The ability of some α-carboline derivatives to interact with cellular components like DNA, coupled with their favorable photophysical properties, makes them promising candidates for live-cell imaging.[1] Their fluorescence can be used to visualize cellular structures and monitor dynamic processes.
Protocol for Staining and Imaging Live Cells
Objective: To visualize cellular structures using an α-carboline fluorescent probe.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
α-Carboline probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters
Procedure:
-
Cell Culture: Plate the cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Prepare Staining Solution: Dilute the α-carboline probe stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM). The optimal concentration should be determined empirically.
-
Cell Staining: Remove the old medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the probe and cell type.
-
Wash: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Immediately image the cells using a fluorescence microscope. Use the appropriate excitation and emission filters for the specific probe.
Causality behind Experimental Choices:
-
Glass-Bottom Dishes/Coverslips: These are used to ensure high-resolution imaging with minimal optical distortion.
-
Washing Steps: Thorough washing is crucial to reduce background fluorescence from unbound probe molecules, thereby improving the signal-to-noise ratio.
-
Empirical Optimization: The optimal probe concentration and incubation time are cell-type and probe-dependent and must be determined experimentally to achieve bright staining with minimal cytotoxicity.
Metal Ion Sensing
By functionalizing the α-carboline scaffold with specific chelating agents, it is possible to create fluorescent probes that are highly selective for certain metal ions. The binding of the metal ion to the chelating moiety can modulate the fluorescence of the α-carboline core, often through a PET mechanism. For example, β-carboline based probes have been developed for the selective detection of Zn²⁺.[6]
Caption: "Turn-on" metal ion sensing via inhibition of PET.
Protocol for Metal Ion Titration
Objective: To evaluate the selectivity and sensitivity of an α-carboline-based probe for a specific metal ion.
Materials:
-
α-Carboline probe stock solution (e.g., 1 mM in DMSO)
-
Stock solutions of various metal ions (e.g., 10 mM in water)
-
Buffer solution (e.g., HEPES or TRIS at a physiological pH)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare the probe solution: Dilute the α-carboline probe stock solution in the buffer to a final concentration of 1-10 µM in a cuvette.
-
Record the baseline fluorescence: Measure the fluorescence emission spectrum of the probe solution alone.
-
Titration with the target metal ion: Add small aliquots of the target metal ion stock solution to the cuvette, and record the fluorescence spectrum after each addition. Allow the solution to equilibrate for a few minutes after each addition.
-
Selectivity study: Prepare a series of cuvettes, each containing the probe solution. To each cuvette, add a specific amount of a different metal ion (at a concentration significantly higher than the expected detection limit for the target ion). Record the fluorescence spectrum for each sample and compare the fluorescence response to that of the target metal ion.
-
Data analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the detection limit. For the selectivity study, create a bar graph comparing the fluorescence response for different metal ions.
Causality behind Experimental Choices:
-
Buffered Solution: Maintaining a constant pH is crucial as the fluorescence of many probes and the binding affinity of the chelator can be pH-dependent.
-
Titration: A titration experiment allows for the determination of the binding stoichiometry and the detection limit of the probe for the target analyte.
Conclusion and Future Perspectives
9H-pyrido[2,3-b]indoles represent a highly adaptable and powerful class of fluorophores for the development of chemical sensors. Their tunable photophysical properties, combined with the versatility of their synthesis, have enabled the creation of probes for a wide range of applications in chemistry, biology, and medicine. Future research in this area will likely focus on the development of probes with even greater sensitivity and selectivity, as well as probes that can be used for in vivo imaging and diagnostics. The continued exploration of the rich chemistry of the α-carboline scaffold promises to yield even more innovative and impactful tools for scientific discovery.
References
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New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. (2025). Angewandte Chemie International Edition, n/a(n/a). [Link]
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New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. (2025). R Discovery. Retrieved January 27, 2026, from [Link]
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β-Carboline platform based novel fluorescent probes for the selective detection of zinc ions: Synthesis, live cells imaging and computational studies. (2025). Analyst, 150(1), 123-132. [Link]
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β-Carboline platform-based novel fluorescent probes for the selective detection of zinc ions: synthesis, live-cell imaging and computational studies. (2025). Analyst, 150(1), 123-132. [Link]
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Lippert–Mataga solvatochromism plot of dyes 1 (A), 2 (B) and 3 (C) in different solvents as a function of solvent polarity measured by Lippert-Mataga polarity parameter. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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4-Azafluorenone and α-Carboline Fluorophores with Green and Violet/Blue Emission. (2019). Molecules, 24(13), 2401. [Link]
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Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. (2023). Sensors, 23(4), 2044. [Link]
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A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines. (2022). STAR Protocols, 3(1), 101183. [Link]
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Synthesis of α-Carboline. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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The synthesis of amino-acid functionalized beta-carbolines as topoisomerase II inhibitors. (2001). Bioorganic & Medicinal Chemistry Letters, 11(10), 1319-1322. [Link]
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Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. (2022). Molecules, 27(19), 6296. [Link]
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(PDF) Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]
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Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. (2022). Frontiers in Pharmacology, 13, 969152. [Link]
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Lippert–Mataga plots of compounds 2 (left) and 3 (right). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines. (2022). STAR Protocols, 3(1), 101183. [Link]
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2-Amino-9H-pyrido(2,3-b)indole. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: study of the solvent-solute interactions. (2015). Journal of Fluorescence, 25(3), 621-631. [Link]
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Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. (2022). Polymers, 14(17), 3591. [Link]
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Protocol for in Vivo Imaging in Mice. (n.d.). Creative Bioarray. Retrieved January 27, 2026, from [Link]
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Synthesis of α- and β-Carbolines by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2020). ChemRxiv. [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2023). International Journal of Molecular Sciences, 24(13), 10986. [Link]
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Lippert-Mataga plot where all the solvents (including alcohols) have been considered in the linear fit. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Live-cell microscopy – tips and tools. (2009). Journal of Cell Science, 122(Pt 6), 747-750. [Link]
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A fluorescent sensor array based on carbon dots for the accurate determination of pH. (2022). Analyst, 147(1), 116-123. [Link]
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Fluorescence quenching of betacarboline (9H-pyrido[3,4-b]indole) induced by intermolecular hydrogen bonding with pyridines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Selective fluorescent probe for Tl3+ ions through metal-induced hydrolysis and its application for direct assay of artificial urine. (2025). RSC Advances, 15(1), 123-129. [Link]
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A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. (2024). Chemosensors, 12(1), 14. [Link]
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Synthesis and characterization of new fluorescent boro-β-carboline dyes. (2021). Scientific Reports, 11(1), 7268. [Link]
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Application Notes & Protocols: The Development of 9H-pyrido[3,4-b]indole Derivatives as Potent Anticancer Agents
Abstract: The 9H-pyrido[3,4-b]indole, commonly known as the β-carboline scaffold, represents a privileged heterocyclic system in medicinal chemistry.[1] This structure is the core of numerous natural alkaloids and has been extensively explored for its diverse pharmacological activities, with a particular emphasis on its remarkable anticancer potential.[1][2] These compounds exert their cytotoxic effects against a variety of cancer cell lines through multiple mechanisms, including DNA intercalation, inhibition of essential enzymes like topoisomerases and kinases, and disruption of microtubule dynamics.[1][3] This guide provides an in-depth overview of the rationale, synthetic strategies, structure-activity relationships (SAR), and key experimental protocols for the evaluation of novel 9H-pyrido[3,4-b]indole derivatives as next-generation anticancer therapeutic candidates.
Section 1: Rationale and Mechanistic Landscape
The therapeutic promise of β-carboline derivatives lies in their ability to engage multiple, critical targets within cancer cells. This multi-targeting capability can be a significant advantage in overcoming the drug resistance mechanisms that often plague single-target agents. The planar tricyclic ring system is particularly adept at intercalating between DNA base pairs, while various substitutions on the scaffold allow for specific interactions with the active sites of numerous enzymes.[1][3]
Key Molecular Targets and Mechanisms of Action:
-
DNA Intercalation & Topoisomerase Inhibition: The planar aromatic core of the β-carboline scaffold can insert itself into the DNA helix, disrupting DNA replication and transcription, ultimately leading to programmed cell death. This action is often coupled with the inhibition of topoisomerases I and II, enzymes crucial for resolving DNA supercoiling during cellular processes.[1][4]
-
Kinase Inhibition: Many derivatives have been designed to target specific protein kinases that are aberrantly activated in cancer, such as Extracellular signal-Regulated Kinase (ERK), and pathways like PI3K/AKT/mTOR, which are pivotal for cell growth and survival.[5][6]
-
Tubulin Polymerization Inhibition: Similar to established chemotherapeutics like colchicine, certain β-carboline derivatives can bind to tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
-
MDM2-p53 Interaction Inhibition: Some derivatives have been designed to inhibit the interaction between MDM2 and the tumor suppressor protein p53. By preventing MDM2-mediated degradation of p53, these compounds can reactivate p53's function to induce apoptosis in cancer cells.[8][9]
Section 2: Structure-Activity Relationship (SAR) Insights
The anticancer potency and selectivity of β-carboline derivatives are highly dependent on the nature and position of substituents on the tricyclic core. SAR studies are crucial for guiding the rational design of more effective agents.[10][11]
-
Position C1: Substitution at C1 is critical for activity. Large aromatic groups, such as a 1-naphthyl moiety, have been shown to significantly enhance antiproliferative activity.[8][9]
-
Position C6: The introduction of a methoxy (-OCH3) group at C6 often leads to a substantial increase in potency across various cancer cell lines.[8][9][12]
-
Position N9: The hydrogen at the N9 position of the indole ring can be crucial for activity, potentially participating in hydrogen bonding with target proteins. Methylation at this position has been shown to disrupt these interactions and reduce potency.[8]
-
Aryl Substituents (when C9 is substituted): For derivatives with an aryl group at N9, electron-donating groups (e.g., methoxy, methyl) on this aryl ring tend to increase activity, whereas electron-withdrawing groups (e.g., fluorine, nitro) often lead to a sharp decrease in potency.[7]
| Compound ID (Example) | C1-Substituent | C6-Substituent | N9-Substituent | Target Cell Line | IC50 (nM) | Reference |
| 11 | 1-Naphthyl | Methoxy | H | MDA-MB-468 (Breast) | 80 | [8][9] |
| 11 | 1-Naphthyl | Methoxy | H | HCT116 (Colon) | 130 | [8][9] |
| 11 | 1-Naphthyl | Methoxy | H | A375 (Melanoma) | 130 | [8][9] |
| 11 | 1-Naphthyl | Methoxy | H | MIA PaCa-2 (Pancreatic) | 200 | [8][9] |
| 7k | H | H | 3,4,5-trimethoxyphenyl | HeLa (Cervical) | 8700 | [7] |
Table 1: Representative SAR data for 9H-pyrido[3,4-b]indole derivatives, highlighting the potent activity of compound 11 against various cancer cell lines.
Section 3: General Synthetic & Evaluation Workflow
The development of a novel anticancer agent follows a structured pipeline from initial design and synthesis to comprehensive biological evaluation. The goal is to identify lead compounds with high potency against cancer cells and low toxicity toward normal cells, coupled with a well-defined mechanism of action.
Section 4: Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and evaluation of 9H-pyrido[3,4-b]indole derivatives.
Protocol 4.1: Synthesis of a Representative Derivative (1-(1-Naphthyl)-6-methoxy-9H-pyrido[3,4-b]indole)
Causality: This protocol utilizes the Bischler-Napieralski reaction followed by dehydrogenation, a robust method for constructing the fully aromatized β-carboline core. The choice of 5-methoxytryptamine and 1-naphthoyl chloride as starting materials is based on SAR data indicating that C6-methoxy and C1-naphthyl substitutions confer high potency.[8][9]
Materials:
-
5-Methoxytryptamine
-
1-Naphthoyl chloride
-
Pyridine (anhydrous)
-
Phosphorus oxychloride (POCl3)
-
Toluene (anhydrous)
-
Palladium on carbon (10% Pd/C)
-
p-Cymene
-
Standard glassware for organic synthesis, reflux condenser, magnetic stirrer, heating mantle
-
Reagents for workup and purification (e.g., sodium bicarbonate, brine, ethyl acetate, hexane, silica gel)
Procedure:
-
Amide Formation: Dissolve 5-methoxytryptamine (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Add 1-naphthoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate amide.
-
Cyclization (Bischler-Napieralski): Dissolve the crude amide from the previous step in anhydrous toluene. Add phosphorus oxychloride (3.0 eq) dropwise at 0°C.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice. Basify with a concentrated ammonium hydroxide solution until pH > 9.
-
Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the crude dihydro-β-carboline intermediate.
-
Aromatization: To a solution of the crude dihydro-β-carboline in p-cymene, add 10% Pd/C (10% by weight).
-
Heat the mixture to reflux (approx. 177°C) for 8 hours.
-
Purification: Cool the reaction mixture, filter through a pad of Celite to remove the Pd/C catalyst, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Purify the resulting solid residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure 1-(1-naphthyl)-6-methoxy-9H-pyrido[3,4-b]indole.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 4.2: In Vitro Cytotoxicity Evaluation (SRB Assay)
Causality: The Sulforhodamine B (SRB) assay is a reliable and sensitive method for determining drug-induced cytotoxicity.[1] It measures total cellular protein content, which is proportional to the number of living cells, providing a quantitative measure of cell viability after compound treatment. This assay is used as the primary screen to determine the concentration-dependent effect of the synthesized derivatives and to calculate their IC50 values.[1]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 breast cancer, HCT116 colon cancer)[1][10]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized 9H-pyrido[3,4-b]indole derivative (dissolved in DMSO to make a 10 mM stock)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
-
Multichannel pipette, microplate reader (510 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells.
-
Remove the old medium from the plate and add 100 µL of the respective compound dilutions to the wells. Incubate for 48-72 hours.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well (without removing the medium) and incubate for 1 hour at 4°C. This fixes the cells and precipitates proteins.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and dead cells. Invert the plate and tap firmly on a paper towel to remove excess water. Air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry completely.
-
Solubilization and Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate on a gyratory shaker for 5-10 minutes.
-
Read the absorbance (Optical Density, OD) at 510 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average OD of the blank wells from all other OD values.
-
Calculate the percentage of cell viability for each concentration using the formula: (OD_treated / OD_vehicle_control) * 100.
-
Plot percentage viability against log(concentration) and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Self-Validation System:
-
Positive Control: Include a known anticancer drug (e.g., Doxorubicin) to validate assay performance.
-
Vehicle Control: Ensures that the solvent (DMSO) does not contribute to cytotoxicity.
-
Reproducibility: Perform each experiment in triplicate and repeat at least twice to ensure the reliability of the results.
References
-
MDPI. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Available at: [Link]
-
ResearchGate. (2026). Design, synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives as potential anticancer agents. Available at: [Link]
-
PubMed Central. (2025). Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. Available at: [Link]
-
PubMed Central. (2018). QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. Available at: [Link]
-
PubMed. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Available at: [Link]
-
ResearchGate. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Available at: [Link]
-
PubMed. (2026). Design, synthesis of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives as potential anticancer agents. Available at: [Link]
-
National Institutes of Health. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Available at: [Link]
-
Longdom Publishing. (n.d.). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Available at: [Link]
-
PubMed. (2021). β-Carbolines as potential anticancer agents. Available at: [Link]
-
ResearchGate. (n.d.). Norharmane as a potential chemical entity for development of anticancer drugs | Request PDF. Available at: [Link]
-
PubMed. (2019). Norharmane as a potential chemical entity for development of anticancer drugs. Available at: [Link]
-
ResearchGate. (2024). Anticancer Potential of β‐Carboline Alkaloids: An Updated Mechanistic Overview. Available at: [Link]
-
OUCI. (n.d.). Norharmane as a potential chemical entity for development of anticancer drugs. Available at: [Link]
-
Longdom Publishing. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer. Available at: [Link]
-
MDPI. (n.d.). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. Available at: [Link]
-
(n.d.). A comprehensive overview of β-carbolines and its derivatives as anticancer agents. Available at: [Link]
Sources
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Troubleshooting & Optimization
Overcoming solubility issues of β-carbolines in aqueous buffers
Technical Support Center: β-Carboline Solubility
Welcome to the technical support guide for overcoming solubility challenges with β-carboline alkaloids in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these potent but often poorly soluble compounds. Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: Why is my β-carboline crashing out of my aqueous buffer (e.g., PBS) upon dilution from an organic stock?
A: This is the most common issue researchers face and stems from the fundamental physicochemical properties of the β-carboline scaffold.
-
Inherent Hydrophobicity: The tricyclic 9H-pyrido[3,4-b]indole core is largely nonpolar and hydrophobic.[1][2] When you dilute a concentrated stock solution (typically in an organic solvent like DMSO) into a fully aqueous environment like Phosphate-Buffered Saline (PBS), the concentration of the organic solvent drops dramatically. This forces the water-insoluble β-carboline molecules to self-associate and precipitate out of the solution, a phenomenon known as "crashing out." For instance, the solubility of harmine in PBS (pH 7.2) is only about 0.25 mg/mL.[3]
-
pH and Ionization State: β-Carbolines are basic compounds due to the nitrogen atom in the pyridine ring.[4] At physiological pH (~7.4), this nitrogen is largely in its neutral, unprotonated form, which is less soluble in water. Lowering the pH can protonate this nitrogen, creating a positively charged cation that is significantly more soluble. However, PBS is a buffered system designed to resist pH changes, so it cannot adequately acidify the environment to maintain solubility. Some studies prepare stock solutions by dissolving the alkaloid directly in pH 3 water to achieve higher concentrations before further dilution.[5]
-
Aggregation: Beyond simple precipitation, β-carbolines can form aggregates in aqueous solutions. This process is driven by hydrophobic interactions and can be concentration-dependent, further reducing the availability of the monomeric, active compound.[6]
Q2: I use DMSO to make my stock solution. What is the maximum final concentration I can use in my cell-based assay without causing artifacts?
A: This is a critical experimental control. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for β-carbolines, it is not inert and can impact cell health and function.[7][8]
General Consensus & Best Practices:
-
Safe Upper Limit: For most cell lines, a final DMSO concentration of 0.1% (v/v) is widely considered safe and non-toxic, even for long-term assays.[8][9]
-
Tolerable Range: Many robust cell lines (e.g., HeLa, HEK293) can tolerate up to 0.5% DMSO without significant cytotoxicity.[10]
-
Avoid: Concentrations at or above 1% DMSO can induce stress responses, affect membrane permeability, and lead to cell death, confounding your experimental results.[8][10][11][12] Primary cells are often much more sensitive than immortalized cell lines.[10]
Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest dose of the β-carboline but without the compound itself. This allows you to subtract any effects caused by the solvent alone.[8]
| Final DMSO Concentration | General Cellular Impact | Recommendation |
| ≤ 0.1% | Minimal to no effect on most cell lines. | Highly Recommended for all assays. |
| 0.1% - 0.5% | Generally tolerated by robust cell lines, but may affect sensitive or primary cells. | Acceptable, but requires rigorous vehicle controls. Test on your specific cell line first.[10] |
| > 0.5% | Increased risk of cytotoxicity, altered gene expression, and other off-target effects.[10][12] | Not Recommended. If unavoidable, extensive validation is required. |
Troubleshooting Guides & Protocols
This section provides a logical workflow and detailed protocols to systematically address solubility issues.
Decision Workflow for Solubilizing β-Carbolines
Before starting, assess your experimental needs. Is your compound for an in vitro cell assay or an in vivo animal study? What is the required final concentration? This decision tree will guide you to the most appropriate strategy.
Caption: A decision tree for selecting a β-carboline solubilization strategy.
Protocol 1: pH-Based Solubilization for In Vitro Assays
Principle: The basic nitrogen on the β-carboline's pyridine ring can be protonated in an acidic environment (pH < 6.0), forming a water-soluble salt. This is a simple and effective first-line approach. One study notes that stock solutions of β-carbolines can be prepared in pH 3 sterile water.[5] Another found that a harmine derivative had higher solubility at pH 1.1 than at physiological pH 7.4.[13]
Step-by-Step Methodology:
-
Prepare an Acidic Buffer: Prepare a simple, non-buffered acidic solution like 10 mM HCl or a citrate buffer (pH 4.0-5.0). Do not use your final cell culture buffer at this stage.
-
Prepare Concentrated Stock: Dissolve your β-carboline powder in 100% DMSO to create a high-concentration primary stock (e.g., 50-100 mM).
-
Create an Intermediate Dilution: Perform an intermediate dilution of your DMSO stock into the acidic buffer from Step 1 to a concentration that is 10-20x your final desired concentration. For example, to achieve a final concentration of 10 µM, create a 100-200 µM intermediate solution.
-
Causality: This step keeps the compound in a protonated, soluble state before the final, significant dilution into the buffered, neutral pH of the cell culture medium.
-
-
Final Dilution into Media: Immediately add the required volume of the acidic intermediate solution to your pre-warmed cell culture media. Vortex gently right away. The large volume of the media will buffer the pH back to physiological levels, but the rapid dispersion can prevent immediate precipitation, creating a metastable solution sufficient for the duration of the experiment.
-
Visual Inspection: Before adding to cells, inspect the final solution for any signs of cloudiness or precipitation (Tyndall effect).
Trustworthiness Check: If you observe precipitation at any step, this method may not be suitable for the concentration you require. Consider lowering the target concentration or proceeding to Protocol 2.
Protocol 2: Solubility Enhancement with Cyclodextrins
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They act as "molecular buckets" to encapsulate poorly soluble molecules like β-carbolines, forming an inclusion complex that is highly water-soluble.[14][15] This is a powerful technique for both in vitro and in vivo applications.[16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high solubility and low toxicity.
Caption: Mechanism of β-carboline solubilization by cyclodextrin encapsulation.
Step-by-Step Methodology (Kneading Method):
-
Molar Ratio Calculation: Determine the appropriate molar ratio of β-carboline to cyclodextrin. A 1:1 ratio is a good starting point.[18] You will need the molecular weights of both your specific β-carboline and the chosen cyclodextrin.
-
Weigh Components: Accurately weigh the calculated amounts of the β-carboline powder and the cyclodextrin powder.
-
Create a Paste: Place the powders in a glass mortar. Add a minimal amount of a water-miscible solvent (e.g., a 50:50 ethanol:water mixture) dropwise while continuously grinding with the pestle. Add just enough liquid to form a thick, uniform paste.
-
Causality: The solvent facilitates the interaction between the two molecules, allowing the β-carboline to enter the cyclodextrin cavity. The mechanical force of kneading ensures intimate mixing and enhances complex formation.[18]
-
-
Dry the Complex: Continue kneading until the paste is nearly dry. Transfer the resulting solid to a vacuum desiccator or a low-heat oven (~40-50°C) and dry completely overnight until a constant weight is achieved.
-
Create the Final Powder: Grind the dried complex into a fine, homogenous powder. This powder is your water-soluble β-carboline-cyclodextrin complex.
-
Dissolution: The resulting powder can now be directly dissolved in your aqueous buffer or cell culture media to the desired concentration. Always filter the final solution through a 0.22 µm syringe filter before use in sterile applications.
Trustworthiness Check: To confirm successful complexation, a noticeable increase in the solubility of the powder in water compared to the raw β-carboline should be observed. For formal characterization, techniques like XRD can be used, where the disappearance of the crystalline peaks of the drug indicates successful amorphization and inclusion.[18]
References
-
Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). β-Carboline alkaloids: biochemical and pharmacological functions. Current medicinal chemistry, 14(4), 479–500. [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews. Drug discovery, 3(12), 1023–1035. [Link]
-
Geyik, C. (2016). Answer to "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?". ResearchGate. [Link]
-
Glushkova, O. V., et al. (2021). One- and Two-Photon Excitation of β-Carbolines in Aqueous Solution: pH-Dependent Spectroscopy, Photochemistry, and Photophysics. The Journal of Physical Chemistry B, 125(34), 9689–9701. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for beta-Carboline (HMDB0012897). [Link]
-
Kiss, R. (2016). Answer to "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?". ResearchGate. [Link]
-
Laurent, G., et al. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. Molecules, 24(6), 1169. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 12(3), 202. [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1115. [Link]
-
Reddit. (2023). Maximum DMSO concentration in media for cell culture? r/labrats. [Link]
-
Upadhyay, R. K. (2013). Answer to "In which solvents are beta-carboline alkaloids soluble?". ResearchGate. [Link]
-
Veríssimo, L. P., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Conservative Dentistry, 25(1), 73-78. [Link]
-
Wikipedia. (n.d.). β-Carboline. [Link]
-
Wikipedia. (n.d.). Substituted β-carboline. [Link]
-
Zhang, Y., et al. (2023). β-Carboline Alkaloids Resist the Aggregation and Cytotoxicity of Human Islet Amyloid Polypeptide. Molecules, 28(20), 7114. [Link]
-
Zid, Y., et al. (2023). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Eman. [Link]
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Technical Support Center: Optimizing the Pictet-Spengler Synthesis of β-Carbolines
Welcome to the technical support center for the Pictet-Spengler synthesis of β-carbolines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this powerful reaction. The Pictet-Spengler reaction is a cornerstone in heterocyclic chemistry, enabling the construction of the tetrahydro-β-carboline core, a privileged scaffold in numerous natural products and pharmacologically active compounds.[1][2][3][4][5][6] This guide is structured to address common challenges and provide solutions grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the Pictet-Spengler reaction for β-carboline synthesis.
1. What is the fundamental mechanism of the Pictet-Spengler reaction for β-carboline synthesis?
The Pictet-Spengler reaction is an acid-catalyzed condensation of a tryptamine derivative (a β-arylethylamine) with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline.[1][6][7][8] The reaction proceeds through two main steps:
-
Iminium Ion Formation: The reaction initiates with the condensation of the primary amine of the tryptamine with the carbonyl compound to form a Schiff base (imine). Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[7][8][9]
-
Intramolecular Cyclization: The electron-rich indole nucleus of the tryptamine then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution. This ring-closing step, typically a 6-endo-trig cyclization, forms the new six-membered ring of the β-carboline system.[9] Subsequent loss of a proton restores aromaticity to the indole ring.
2. What are the typical starting materials for synthesizing β-carbolines via the Pictet-Spengler reaction?
The primary starting materials are a tryptamine derivative and a carbonyl compound.
-
Tryptamine Derivatives: Tryptamine itself or substituted tryptamines are commonly used. The substituents on the indole ring can influence the nucleophilicity and reactivity of the starting material. Electron-donating groups on the indole ring generally increase the reaction rate.[2][4]
-
Carbonyl Compounds: A wide range of aldehydes and ketones can be used. Formaldehyde is the simplest aldehyde for this reaction. The choice of the carbonyl compound determines the substituent at the C-1 position of the resulting β-carboline.
3. Why is an acid catalyst necessary for most Pictet-Spengler reactions?
An acid catalyst is crucial because the initially formed imine is often not electrophilic enough to be attacked by the indole ring.[7] The acid protonates the imine to form a much more reactive iminium ion, which is a key intermediate for the cyclization to occur.[7][9] While some highly reactive substrates may proceed without a catalyst, an acid is generally required for efficient reaction.[7]
Troubleshooting Guide
This section provides solutions to common problems encountered during the Pictet-Spengler synthesis of β-carbolines.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Insufficiently Acidic Conditions: The formation of the highly electrophilic iminium ion is critical. If the reaction medium is not acidic enough, the reaction may not proceed or will be very slow.
-
Solution: Carefully select and optimize the acid catalyst. A range of Brønsted acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH)) and Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃) can be employed.[8] The optimal acid and its concentration will depend on the specific substrates.
-
| Acid Catalyst Type | Examples | Typical Conditions | Notes |
| Brønsted Acids | TFA, HCl, p-TsOH, HCOOH | Catalytic to stoichiometric amounts, various temperatures | Strong acids can sometimes lead to side reactions with sensitive substrates.[8] |
| Lewis Acids | Yb(OTf)₃, Sc(OTf)₃, AuCl₃/AgOTf | Catalytic amounts, often with microwave irradiation | Can be effective for substrates that are sensitive to strong Brønsted acids.[8] |
-
Deactivated Indole Ring: If the tryptamine starting material has electron-withdrawing groups on the indole ring, its nucleophilicity will be reduced, making the cyclization step more difficult.
-
Solution: Harsher reaction conditions, such as higher temperatures and stronger acids, may be necessary for less nucleophilic aromatic rings.[7] Alternatively, consider using a tryptamine derivative with electron-donating groups if the synthesis allows.
-
-
Poor Solvent Choice: The solvent can significantly impact the reaction rate and yield.
-
Solution: Protic solvents were traditionally used, but aprotic solvents have been shown to give superior yields in some cases.[7] Solvent choice is substrate-dependent and should be screened. For instance, acetonitrile or nitromethane have been shown to improve stereoselectivity in certain reactions.[1] 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) can act as both a solvent and a catalyst.[8]
-
Problem 2: Formation of Side Products
Possible Causes & Solutions:
-
Over-protonation of Tryptamine: Using an excessive amount of a strong Brønsted acid can lead to the protonation of the tryptamine's primary amine, rendering it non-nucleophilic and unable to react with the carbonyl compound.[8]
-
Solution: Titrate the amount of acid catalyst. Start with catalytic amounts and gradually increase if necessary. Using a milder acid like acetic acid or formic acid can also be beneficial.[8]
-
-
Side Reactions of the Aldehyde/Ketone: Some aldehydes, particularly those that are acid-labile, can decompose or undergo self-condensation under strongly acidic conditions.[8]
-
Solution: Employ milder reaction conditions (lower temperature, less acidic catalyst). The use of Lewis acid catalysts can be advantageous in these cases.[8]
-
-
Oxidation of the Product: The tetrahydro-β-carboline product can sometimes be oxidized to the corresponding dihydro-β-carboline or fully aromatic β-carboline, especially if the reaction is run at high temperatures for extended periods in the presence of air.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Minimize reaction time and temperature. If the aromatic β-carboline is the desired product, a separate oxidation step after the Pictet-Spengler reaction is often cleaner and higher yielding.[3]
-
Problem 3: Poor Stereoselectivity
When using chiral tryptamine derivatives, such as tryptophan, controlling the stereochemistry at the newly formed C-1 position is crucial.
Possible Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: The formation of cis and trans diastereomers is often temperature-dependent. The cis isomer is typically the kinetically controlled product, favored at lower temperatures.[7] At higher temperatures, the reaction can become reversible, leading to epimerization and the formation of the thermodynamically more stable trans isomer or racemization.[1][7]
| Control | Typical Temperature | Favored Isomer |
| Kinetic | Lower temperatures (-78 °C to RT) | cis |
| Thermodynamic | Higher temperatures | trans or racemized mixture |
-
Solvent Effects: The solvent can influence the diastereoselectivity of the reaction.
-
Solution: Screen different solvents. For example, in the synthesis of a precursor to Cialis™, a cis:trans ratio of 99:1 was achieved using acetonitrile or nitromethane.[1]
-
Experimental Protocols
General Procedure for Pictet-Spengler Synthesis of a Tetrahydro-β-carboline:
This is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the tryptamine derivative (1.0 eq) in an appropriate anhydrous solvent (e.g., methanol, acetonitrile, or dichloromethane).[9]
-
Aldehyde Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Acid Catalyst Addition: Add the acid catalyst (e.g., TFA, 0.1-1.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic.[9]
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.[9]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9] The crude product can then be purified by column chromatography or recrystallization.
References
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 725. [Link]
-
Martins, C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1049. [Link]
-
Li, W., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. The Journal of Organic Chemistry, 79(13), 6077-6084. [Link]
-
NROChemistry. Pictet-Spengler Reaction. [Link]
-
ResearchGate. The mechanism of the Pictet–Spengler reaction. [Link]
-
ResearchGate. Synthesis of β‐carboline through Pictet‐Spengler reaction. [Link]
-
Martins, C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]
-
DePaul University. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]
-
Thieme Chemistry. Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. [Link]
-
National Institutes of Health. Recent Advances in the Synthesis of β-Carboline Alkaloids. [Link]
-
ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
ACS Publications. Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. [Link]
-
Grokipedia. Pictet–Spengler reaction. [Link]
-
SciSpace. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]
-
ResearchGate. Brønsted-acid catalyzed condensation-Michael reaction-Pictet–Spengler cyclization—highly stereoselective synthesis of indoloquinolizidines. [Link]
-
Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. [Link]
-
PubMed. The Chiral Pool in the Pictet-Spengler Reaction for the Synthesis of β-Carbolines. [Link]
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Reducing cytotoxicity of β-carboline derivatives in non-cancerous cells
Technical Support Center: β-Carboline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-carboline derivatives. This guide is designed to provide in-depth, field-proven insights into a critical challenge: mitigating the cytotoxicity of these potent compounds in non-cancerous cells. This document provides troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do β-carboline derivatives often show cytotoxicity in non-cancerous cells?
A1: The cytotoxicity of β-carboline derivatives stems from their fundamental mechanisms of action, which are often not exclusively specific to cancer cells. The planar tricyclic ring structure of β-carbolines allows them to intercalate into DNA, a process that disrupts DNA replication and repair.[1][2] This action can lead to cell cycle arrest and apoptosis.[3][4]
Several key mechanisms contribute to their cytotoxic effects across various cell types:
-
DNA Intercalation and Damage: The planar structure of β-carbolines enables them to slide between the base pairs of DNA, causing structural distortions that interfere with DNA-processing enzymes.[1][2] This can trigger DNA damage responses that, if severe, lead to programmed cell death (apoptosis).[3]
-
Topoisomerase Inhibition: Many β-carboline derivatives inhibit topoisomerase I or II, enzymes crucial for resolving DNA supercoiling during replication and transcription.[5] This inhibition leads to DNA strand breaks and subsequent cell death.
-
Kinase Inhibition: These compounds can inhibit various protein kinases, including Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle progression in all proliferating cells, not just cancerous ones.[5][6]
-
Induction of Apoptosis via the Mitochondrial Pathway: β-carbolines can induce apoptosis by decreasing the mitochondrial membrane potential and promoting the release of pro-apoptotic factors like cytochrome c.[3][7][8] This process is often mediated by the regulation of Bcl-2 family proteins, such as increasing the Bax/Bcl-xL ratio.[3]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can increase intracellular ROS levels, leading to oxidative stress and subsequent activation of apoptotic signaling pathways, such as the p38/MAPK pathway.[9]
While some derivatives show a degree of selectivity for tumor cells, these core mechanisms are active in healthy cells, leading to the off-target cytotoxicity that complicates their therapeutic development.[3]
Q2: What is a "therapeutic window" and how do I determine it for my β-carboline derivative?
A2: The "therapeutic window" (or therapeutic index) is a quantitative measure of a drug's safety. It represents the range of doses at which a drug is effective without causing unacceptable levels of toxicity. For in vitro studies, this is often represented by a Selectivity Index (SI) .
The SI is calculated as the ratio of the compound's cytotoxic concentration in normal cells to its effective concentration in cancer cells:
SI = IC50 (non-cancerous cell line) / IC50 (cancer cell line)
A higher SI value indicates greater selectivity for cancer cells and a wider therapeutic window. An SI value greater than 1 is generally considered the minimum for a compound to have selective cytotoxic effects.
To determine this, you must perform parallel dose-response experiments on your target cancer cell line and one or more relevant non-cancerous control cell lines.
Troubleshooting Guide: High Cytotoxicity in Non-Cancerous Controls
Problem: My lead β-carboline compound is highly effective against my cancer cell line, but it's also killing my non-cancerous control cells at similar concentrations (low Selectivity Index).
This is a common and critical challenge. The following troubleshooting workflow provides a multi-pronged approach, from initial experimental validation to advanced drug development strategies.
dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="High Off-Target Cytotoxicity Detected\n(Low Selectivity Index)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Step 1: Validate & Optimize Assay\n- Confirm dose-response curves\n- Check cell health & density\n- Select appropriate assay", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Step 2: Structural Modification (SAR)\n- Modify scaffold at key positions\n- Enhance tumor-specific interactions\n- Improve solubility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Step 3: Advanced Drug Delivery\n- Encapsulate in nanoparticles/liposomes\n- Conjugate to targeting ligands\n- Develop prodrugs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Step 4: Combination Therapy\n- Combine with other chemo agents\n- Lower effective dose of β-carboline\n- Exploit synergistic effects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Outcome: Improved Selectivity\n(Wider Therapeutic Window)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label=" Start Here "]; B -> C [label=" If assay is valid "]; C -> F [label=" If new derivative is selective "]; B -> D [label=" Alternative/Parallel Strategy "]; D -> F [label=" If delivery system is effective "]; B -> E [label=" Alternative/Parallel Strategy "]; E -> F [label=" If synergy is observed "]; }
Caption: Troubleshooting workflow for reducing off-target cytotoxicity.
Solution 1: Re-evaluate Your Cytotoxicity Assay and Experimental Setup
Before exploring complex solutions, ensure your foundational data is robust. An improperly conducted assay can give misleading results about a compound's selectivity.
Q: Which cell viability assay should I use? A: The choice of assay is critical. Assays measure different cellular parameters, such as metabolic activity, membrane integrity, or ATP content.[10][11] The most common is the MTT assay , which measures mitochondrial reductase activity.[12][13]
-
Causality: The MTT assay is a colorimetric assay where the yellow tetrazolium salt (MTT) is reduced to purple formazan crystals by metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells. While widely used, be aware that compounds affecting mitochondrial function (like many β-carbolines) can directly interfere with the assay, leading to skewed results.
-
Self-Validation: Always include three controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve your compound.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine) to ensure the assay can detect cell death.
-
No-Cell Control: Wells with media and assay reagents only, to determine background absorbance.
-
Protocol: Standard MTT Cell Viability Assay[12][13]
-
Cell Seeding: Seed both cancer and non-cancerous cells in separate 96-well plates at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your β-carboline derivative. Remove the old medium from the plates and add 100 µL of fresh medium containing the desired concentrations of the compound (and vehicle controls).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Solution 2: Rational Structural Modification (Medicinal Chemistry Approach)
The structure of the β-carboline scaffold can be modified to enhance selectivity. Structure-Activity Relationship (SAR) studies have shown that substituents at specific positions can influence DNA binding affinity and cytotoxicity.[1]
Q: How can I modify my compound to be more selective? A: This requires collaboration with medicinal chemists. The goal is to add chemical moieties that either decrease uptake by normal cells or increase affinity for a target that is overexpressed in cancer cells.
-
Causality & Experience: Studies have shown that modifications at the C1, C3, and N9 positions of the β-carboline ring can significantly alter biological activity.[1][2]
-
Position 3: Amidation of an amino group at the end of a side chain in position-3 has been shown to reduce DNA intercalating activity, which can increase selectivity for tumor cells over normal cells.[14]
-
Position 9: Adding a substituent at the N9 position can enhance DNA intercalation and overall cytotoxicity.[14]
-
Molecular Hybridization: Fusing the β-carboline scaffold with other pharmacophores can create "molecular hybrids" that engage multiple biological targets, potentially improving efficacy and overcoming resistance.[5]
-
Improving Solubility: Poor water solubility is a common issue with β-carboline derivatives.[2] Introducing water-solubilizing groups, such as a piperazine moiety, can improve pharmacokinetic properties and potentially reduce non-specific toxicity.[2]
-
dot digraph "SAR_Concept" { graph [splines=ortho]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Structure Node structure [label=<
β-Carboline Scaffold
Position Potential Impact of Modification
C1 Adding substituted phenyl rings can enhance anti-cancer activity.[1]
C3 Side chain amidation may decrease general DNA intercalation, improving selectivity.[14]
N9 Substituents can enhance DNA binding and overall cytotoxicity.[14]
]; }
Caption: Key positions for β-carboline structural modification.
Solution 3: Employ a Targeted Drug Delivery System (DDS)
If the compound itself cannot be made more selective, the next logical step is to control where it goes in a biological system. Targeted drug delivery systems (DDS) use carriers to deliver cytotoxic payloads preferentially to tumor sites, minimizing exposure to healthy tissues.[15][16][17]
Q: What type of DDS is suitable for β-carboline derivatives? A: Liposomes and polymer-based nanoparticles are excellent starting points. These systems can exploit the Enhanced Permeability and Retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors cause nanoparticles to accumulate preferentially at the tumor site.
-
Causality: Encapsulating the drug protects it from degradation in the bloodstream, reduces its interaction with healthy cells, and alters its pharmacokinetic profile.[16] The carrier can be further decorated with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, a strategy known as active targeting.[15]
-
Trustworthiness: An ideal DDS should be biocompatible, biodegradable, and stable, releasing the drug in a controlled manner at the target site.[16]
Data Presentation: Hypothetical Improvement with DDS
The table below illustrates the potential impact of a nanoparticle (NP) delivery system on the selectivity of a hypothetical β-carboline derivative (BC-1).
| Compound | Cell Line | Type | IC50 (µM) | Selectivity Index (SI) |
| BC-1 (Free Drug) | MCF-7 | Cancer | 5.2 | 2.1 |
| MCF-10A | Non-Cancerous | 11.0 | ||
| NP-BC-1 | MCF-7 | Cancer | 4.8 | 8.5 |
| MCF-10A | Non-Cancerous | 41.0 |
This data is illustrative. Real-world results will vary.
Solution 4: Investigate Combination Therapy
Using your β-carboline derivative in combination with another anti-cancer agent can allow for a dose reduction of your compound, thereby lowering its off-target toxicity.[18]
Q: How do I choose a drug to combine with my β-carboline? A: Look for drugs with different mechanisms of action to achieve a synergistic effect. For example, harmine has been shown to enhance the cytotoxicity of gemcitabine and act as a sensitizer for docetaxel.[19]
-
Causality & Experience: β-carbolines often induce DNA damage and cell cycle arrest.[3] Combining them with a drug that inhibits a different pathway (e.g., a PI3K/Akt inhibitor) can create a multi-pronged attack that is more effective at lower concentrations.[19] Some β-carbolines can also act as chemosensitizers by inhibiting drug efflux pumps like P-glycoprotein (P-gp), making cancer cells more susceptible to other chemotherapeutics.[20]
References
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Spandidos Publications. (2020). β-carboline alkaloid harmine induces DNA damage and triggers apoptosis by a mitochondrial pathway: study in silico, in vitro and in vivo. Spandidos Publications. Available from: [Link]
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ResearchGate. (n.d.). Cytotoxicity of the β-carboline alkaloids harmine and harmaline in human cell assays in vitro. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. (2021). β-Carboline-based molecular hybrids as anticancer agents: a brief sketch. PubMed Central. Available from: [Link]
-
MDPI. (n.d.). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Cytotoxic Activity of New β-Carboline Derivatives. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. PubMed. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Novel β-carboline derivatives show promise as dual-target inhibitors of DNA and TOP2A for the treatment of triple negative breast cancer. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Beta-carbolines induce apoptosis in cultured cerebellar granule neurons via the mitochondrial pathway. PubMed. Available from: [Link]
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National Center for Biotechnology Information. (2023). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro. PubMed. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Design of Beta-Carboline Derivatives as DNA-targeting Antitumor Agents. PubMed. Available from: [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. Available from: [Link]
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UHasselt Document Server. (n.d.). Beta-carbolines induce apoptosis in cultured cerebellar cyranule neurons via the mitochondrial pathway. UHasselt. Available from: [Link]
- Unknown Source. (n.d.). Cytotoxicity of alkaloids isolated from Peganum harmala seeds. Unknown Source.
-
National Center for Biotechnology Information. (n.d.). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2. PubMed Central. Available from: [Link]
-
BOC Sciences. (2024). Targeted Drug Delivery Systems (TDDS). YouTube. Available from: [Link]
- Unknown Source. (n.d.). APOPTOSIS AND GENOTOXICITY OF SELECTED β-CARBOLINE COMPOUNDS AGAINST CHRONIC MYELOGENOUS LEUKEMIA USING IN VITRO EXPERIMENTAL M. Unknown Source.
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National Center for Biotechnology Information. (n.d.). Investigating of harmane, harmine, and norharman as inhibitors of MDR1 and MRP1 to overcome chemotherapy resistance in cancer cells. PubMed Central. Available from: [Link]
- Unknown Source. (n.d.).
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MDPI. (n.d.). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. MDPI. Available from: [Link]
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COP Bela. (n.d.). TARGETED DRUG DELIVERY SYSTEM. COP Bela. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl β-Carboline-3-Carboxylate Increases Cervical Cancer Cell Apoptosis Through ROS-p38 MAPK Signaling Pathway. PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) APPROCHES TO REDUCE TOXICITY OF ANTICANCER DRUG. ResearchGate. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of β-carboline derivatives 92-99[21]. Reagents and.... ResearchGate. Available from: [Link]
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Frontiers. (2023). Research progress on the antitumor effects of harmine. Frontiers. Available from: [Link]
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Technical Support Center: Enhancing the Selectivity of Pyrido[3,4-b]indole Derivatives for Cancer Cells
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to advancing your research on pyrido[3,4-b]indole derivatives. This scaffold, also known as a β-carboline, represents a promising avenue for the development of novel anticancer agents.[1][2] However, the critical challenge lies not just in enhancing potency, but in achieving high selectivity for cancer cells over healthy, non-malignant cells. A lack of selectivity is a primary driver of toxic side effects that can derail an otherwise promising therapeutic candidate.[3][4]
This guide is structured to address the practical, real-world challenges you may encounter during your experiments. It moves beyond simple protocols to explain the underlying principles and rationale, empowering you to make informed decisions, troubleshoot effectively, and ultimately, design more selective and effective anticancer compounds.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses common initial inquiries about working with pyrido[3,4-b]indole derivatives.
Q1: What makes the pyrido[3,4-b]indole scaffold a promising candidate for anticancer drug development?
A1: The pyrido[3,4-b]indole core is a "privileged scaffold" in medicinal chemistry.[5] This means its structure is versatile and can be modified to interact with a wide range of biological targets. Several derivatives have demonstrated potent, broad-spectrum antiproliferative activity against aggressive cancer cell lines, including those from pancreatic, colon, breast, and melanoma cancers.[1][2][6][7] Their mechanisms often involve inducing apoptosis, disrupting cell cycle progression, and inhibiting key cancer-related pathways.[8]
Q2: What are the known mechanisms of action for the anticancer effects of these derivatives?
A2: While diverse, a prominent mechanism of action for some pyrido[3,4-b]indole derivatives is the inhibition of the MDM2-p53 protein-protein interaction.[5] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[5] In many cancer cells, MDM2 is overexpressed, leading to the suppression of p53's protective functions. By inhibiting this interaction, these compounds can stabilize p53, allowing it to arrest the cell cycle and induce apoptosis specifically in cancer cells with wild-type p53. Studies have shown these compounds can cause a strong G2/M cell cycle phase arrest.[1][7]
Caption: Inhibition of MDM2 by pyrido[3,4-b]indole derivatives.
Q3: What does "selectivity" mean in this context, and how is it quantified?
A3: Selectivity is the degree to which a compound inhibits or kills cancer cells while sparing normal, healthy cells. It is a critical parameter for predicting the therapeutic window of a potential drug. We quantify this using the Selectivity Index (SI) . The SI is calculated by dividing the IC50 (half-maximal inhibitory concentration) value in a normal cell line by the IC50 value in a cancer cell line.
Formula: SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells. Generally, an SI value greater than 2 is considered indicative of selective activity, though higher values are much more desirable for a drug candidate.[9]
Section 2: Troubleshooting Guide for Experimental Challenges
This section uses a question-and-answer format to directly address issues you might encounter during your research.
Q4: My lead compound is highly potent against my cancer cell line panel, but it shows similar potency against normal cell lines (e.g., BJ-hTERT, MCF-10A), resulting in a low Selectivity Index (SI < 2). How can I improve its selectivity?
A4: This is a common and critical challenge. A low SI suggests general cytotoxicity.[9] The solution involves a two-pronged approach: rational chemical modification and a refined biological screening strategy.
1. Causality-Driven Chemical Modification (Structure-Selectivity Relationship): The key is to identify structural modifications that are preferentially recognized by cancer-specific targets or environments. Computational modeling and structure-activity relationship (SAR) studies are your best allies here.
-
Exploit Target Differences: Even if the primary target (e.g., MDM2) is present in both cell types, its conformation, accessibility, or the expression of cofactors might differ. SAR studies have shown that specific substitutions on the pyrido[3,4-b]indole core are crucial for activity. For instance, combining a 1-naphthyl group at the C1 position with a methoxy group at C6 has been shown to yield high potency.[1][7] Systematically modifying these positions may tune the interaction to favor the target conformation in cancer cells.
-
Consider Physicochemical Properties: Modulating properties like lipophilicity (LogP) can alter cell permeability and biodistribution, potentially favoring accumulation in tumor cells.
-
Disrupt Key Interactions: Docking studies suggest that the N9-hydrogen is involved in key binding interactions. Methylating this position (N9-methyl) was found to disrupt these interactions, indicating its importance.[1][7] This position is a prime candidate for modification to fine-tune binding affinity and, potentially, selectivity.
Caption: Key modification sites on the pyrido[3,4-b]indole scaffold.
2. Refined Biological Screening Cascade: You must ensure your screening system is robust and clinically relevant. Designing a better experiment is often more fruitful than synthesizing dozens of new compounds blindly.
Caption: A robust workflow for screening selective anticancer compounds.
Q5: I am observing high variability in my IC50 values between replicate plates and experiments. What are the common causes and how can I troubleshoot this?
A5: Reproducibility is the cornerstone of reliable data.[10] Variability in cell-based assays often stems from seemingly minor inconsistencies in protocol execution.
-
Cell Health and Passage Number: Cells with high passage numbers can undergo genetic drift, altering their response to drugs. Always use cells within a consistent, low passage range and regularly check for mycoplasma contamination.[11]
-
Seeding Density: An inconsistent number of cells per well is a major source of error. Ensure you have a homogenous single-cell suspension before plating and consider using an automated cell counter for accuracy. The "edge effect" in 96-well plates can also cause variability; consider not using the outer wells for experimental data.
-
Reagent and Compound Handling: Ensure your compound is fully solubilized in the solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Pre-equilibrate all reagents and media to 37°C before adding them to cells to avoid temperature shock.[10]
-
Assay Choice and Timing: The choice of viability assay matters. Assays like MTT measure metabolic activity, which can be confounded by compounds that affect mitochondrial function. ATP-based assays like CellTiter-Glo are often more sensitive and reproducible.[10] Always perform the assay readout at a consistent time point after compound addition.
Data Summary: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
|---|---|---|---|
| MTT/XTT | Colorimetric; measures metabolic activity via mitochondrial reductase enzymes.[12][13] | Inexpensive, well-established. | Requires a solubilization step; can be affected by compound color or redox potential.[13] |
| Resazurin (alamarBlue) | Fluorometric; reduction of resazurin to resorufin by viable cells. | Highly sensitive, non-toxic, allows for kinetic monitoring. | Signal can be affected by pH and compound fluorescence. |
| CellTiter-Glo | Luminescent; quantifies ATP, an indicator of metabolically active cells.[10] | Highly sensitive, rapid, less prone to compound interference. | More expensive, requires a luminometer. |
| Crystal Violet | Colorimetric; stains DNA of adherent cells. | Simple, endpoint assay measuring total cell number. | Requires multiple wash steps, which can lead to cell loss and variability. |
Q6: My compound is selective, but I'm not sure if it's hitting my intended target (e.g., MDM2) in cancer cells versus causing off-target toxicity. How do I confirm on-target activity?
A6: This is a crucial step to validate your mechanism of action and avoid pursuing compounds that work through non-specific or toxic off-target effects, a common reason for clinical trial failure.[14]
-
Target Engagement Assays: You must prove your compound physically interacts with the target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this. It measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of MDM2 in compound-treated cells versus control cells is strong evidence of engagement.
-
Target Knockdown/Knockout Validation: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your target protein (MDM2). If your compound's cytotoxic effect is diminished in these knockdown/knockout cells compared to control cells, it strongly supports that its activity is dependent on that target.[14]
-
Downstream Pathway Analysis: If your compound is an MDM2 inhibitor, you should observe the expected downstream biological effects. Using Western blotting, confirm the stabilization and accumulation of p53 and the upregulation of its transcriptional targets, such as p21, in compound-treated cancer cells.
Section 3: Key Experimental Protocols
Here are step-by-step methodologies for core experiments discussed in this guide.
Protocol 1: Differential Cytotoxicity Assay (Determining IC50 and SI)
-
Cell Plating:
-
Separately harvest your chosen cancer cell line (e.g., HCT116) and a non-malignant control cell line (e.g., BJ-hTERT fibroblasts).
-
Plate cells in 96-well, tissue-culture treated plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2x concentrated serial dilution of your pyrido[3,4-b]indole derivative in culture medium from a high-concentration DMSO stock.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Incubate for 72 hours (or your desired exposure time).
-
-
Viability Assessment (using MTT): [12]
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well.
-
Incubate overnight at 37°C in a humidified incubator to ensure full dissolution of crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control (as 100% viability).
-
Use a non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value for each cell line.
-
Calculate the Selectivity Index (SI) using the formula provided in Q3.
-
Data Presentation Example:
| Compound | HCT116 (Cancer) IC50 (µM) | BJ-hTERT (Normal) IC50 (µM) | Selectivity Index (SI) |
| PBI-1 | 0.25 | 0.55 | 2.2 |
| PBI-2 | 0.18 | 5.20 | 28.9 |
| Doxorubicin | 0.08 | 0.12 | 1.5 |
References
-
Patil SA, Addo JK, Deokar H, et al. (2017) Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. ResearchGate. Available at: [Link]
-
Patil SA, Addo JK, Deokar H, et al. (2017) Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]
-
Patil SA, Addo JK, Deokar H, et al. (2017) Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PubMed. Available at: [Link]
-
Addo JK, Akomanie GS, Tanga MC, et al. (2018) QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. PubMed Central. Available at: [Link]
-
Patil SA, Addo JK, Deokar H, et al. (2017) Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Longdom Publishing. Available at: [Link]
-
Sestito S, Taliani S, Simorini F, et al. (2023) Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. Available at: [Link]
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Addressing the dual neurotoxic and neuroprotective effects of norharman
Technical Support Center: Navigating the Dual Effects of Norharman
Last Updated: 2026-01-27
Introduction: The β-carboline alkaloid norharman presents a significant experimental challenge due to its paradoxical dose-dependent effects on neuronal cells. At low concentrations, it can exhibit neuroprotective properties, while at higher concentrations, it induces neurotoxicity. This guide is designed for researchers, scientists, and drug development professionals to provide a clear path for designing experiments, troubleshooting common issues, and interpreting the complex results associated with norharman.
Part A: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries regarding norharman's bimodal activity.
Q1: What is the primary mechanism behind norharman's dual neurotoxic and neuroprotective effects?
A1: The opposing effects of norharman are primarily dictated by its concentration, a classic example of hormesis.
-
Neuroprotective (Low Concentrations): At lower, sub-micromolar to low micromolar ranges, norharman can induce a mild oxidative stress that activates the cell's endogenous antioxidant defense systems. A key player in this response is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway[1][2]. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, bolstering the cell's resilience against subsequent, more severe insults[3][4][5].
-
Neurotoxic (High Concentrations): At higher micromolar concentrations (e.g., >50 µM), norharman's toxic properties dominate. This is driven by several mechanisms, including significant generation of reactive oxygen species (ROS) that overwhelm cellular defenses, induction of mitochondrial dysfunction, and DNA damage leading to apoptosis[6][7]. Furthermore, norharman is a potent inhibitor of monoamine oxidase A and B (MAO-A and MAO-B), which can disrupt neurotransmitter homeostasis and contribute to cellular stress[8][9][10][11].
Q2: What concentration ranges should I start with to observe these opposing effects?
A2: The precise concentrations are highly dependent on the cell model (e.g., SH-SY5Y, primary neurons), cell density, and exposure time. However, a general guideline for initial range-finding experiments is provided below.
| Effect | Typical Concentration Range (in vitro) | Primary Mechanism | Key References |
| Neuroprotection | 1 µM - 25 µM | Activation of Nrf2, antioxidant response | [12] |
| Neurotoxicity | > 50 µM | ROS production, mitochondrial dysfunction, apoptosis | [1][13] |
Causality Insight: It is critical to perform a full dose-response curve for your specific cell system. The transition from a protective to a toxic phenotype can be sharp. We recommend a logarithmic dilution series (e.g., 0.1, 1, 10, 50, 100, 200 µM) to capture the full spectrum of activity.
Q3: How does norharman induce oxidative stress?
A3: Norharman can induce oxidative stress through multiple avenues. It can interfere with the mitochondrial electron transport chain, leading to the leakage of superoxide radicals[7]. Additionally, its metabolism by cytochrome P450 enzymes can generate reactive intermediates[14]. This production of ROS is a central pivot point; at low levels, it's a signaling event (activating Nrf2), while at high levels, it causes widespread cellular damage to lipids, proteins, and DNA[15].
Q4: Which neuronal cell lines are most appropriate for studying norharman's effects?
A4: The human neuroblastoma SH-SY5Y cell line is a widely used and relevant model[6][16]. These cells, particularly when differentiated into a more mature neuron-like phenotype with agents like retinoic acid, express many of the key pathways involved in neurodegeneration and toxicological responses, including those related to oxidative stress and mitochondrial function[16][17]. Primary neuronal cultures offer higher physiological relevance but come with challenges of consistency and viability. The choice depends on balancing physiological relevance with experimental reproducibility.
Part B: Troubleshooting Experimental Workflows
This section provides practical guidance on common problems encountered during norharman experiments.
Issue 1: Inconsistent or Non-Reproducible Cell Viability Results
You observe high variability between replicate wells or experiments when assessing cell death or viability (e.g., using MTT, LDH, or RealTime-Glo™ assays).
-
Verify Norharman Stock Solution:
-
Protocol: Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. Aliquot into small, single-use volumes and store at -20°C or -80°C, protected from light. Norharman is light-sensitive, and freeze-thaw cycles can lead to degradation or precipitation.
-
Causality: An unstable or improperly dissolved stock solution is the most common source of variability. Always ensure the stock is fully dissolved before diluting into your culture medium. The final DMSO concentration in the culture should be kept low (<0.5%) and consistent across all wells, including vehicle controls.
-
-
Optimize Cell Seeding Density:
-
Protocol: Perform a preliminary experiment to determine the optimal seeding density where cells are in the logarithmic growth phase for the duration of your experiment (e.g., 24-48 hours).
-
Causality: Cells that are too sparse may be overly sensitive to stress, while confluent cells can exhibit altered metabolic activity and drug resistance, both of which will skew results.
-
-
Validate the Assay Method:
-
Protocol: Run a control experiment with norharman in cell-free medium to check for direct interference with your assay reagents. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability.
-
Causality: It is crucial to ensure that the observed effect is biological and not a chemical artifact of the assay itself. If interference is detected, consider an alternative assay based on a different principle (e.g., ATP measurement like CellTiter-Glo® if MTT shows interference).
-
Caption: A logical workflow for diagnosing inconsistent cell viability data.
Issue 2: Failure to Observe Expected Neuroprotection
You are pre-treating cells with low-concentration norharman (e.g., 5-10 µM) before a major insult (e.g., H₂O₂, MPP⁺) but see no protective effect.
-
Optimize Pre-treatment Timing:
-
Protocol: The protective effect of norharman relies on the transcriptional activation of the Nrf2 pathway, which takes time. Test a time course for pre-treatment (e.g., 6, 12, 24 hours) before applying the primary neurotoxin.
-
Causality: A 1-2 hour pre-treatment is likely insufficient for the synthesis of new protective proteins (like HO-1 and NQO1). A 12-24 hour window is often required to build up this defensive machinery.
-
-
Confirm Nrf2 Pathway Activation:
-
Protocol: Directly measure the activation of the pathway. You can perform Western blotting for Nrf2 nuclear translocation or for downstream target proteins like HO-1. Alternatively, use a reporter cell line with an Antioxidant Response Element (ARE)-luciferase construct.
-
Causality: This is a critical validation step. If you do not see evidence of Nrf2 pathway activation at the concentration and time point you are using, you cannot expect a protective effect mediated by this mechanism. This provides a direct biochemical readout that your treatment is working as intended.
-
-
Assess the Severity of the Primary Insult:
-
Protocol: Titrate the concentration of your primary neurotoxin (e.g., H₂O₂). Aim for a concentration that causes approximately 50% cell death (EC50).
-
Causality: If the toxic insult is too severe, it may overwhelm even the upregulated antioxidant defenses, masking any protective effect. The protective window is often narrow, and the effect is most easily observed against a moderate, sub-maximal insult.
-
Caption: The concentration of norharman dictates its downstream signaling effects.
Part C: Key Experimental Protocols
This section provides a detailed, self-validating protocol for a common experiment.
Protocol: Measuring Norharman-Induced Apoptosis via Caspase-3/7 Activation
This protocol uses a fluorescence-based assay to specifically measure the executioner caspases involved in apoptosis, providing a more specific readout than general viability assays.
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Norharman (DMSO stock, 20 mM)
-
Staurosporine (positive control for apoptosis, 1 µM)
-
CellEvent™ Caspase-3/7 Green Detection Reagent
-
Hoechst 33342 (for nuclear counterstain)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or high-content imager
-
Cell Seeding (Self-Validation Point):
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well.
-
Causality: This density ensures cells form a sub-confluent monolayer after 24 hours, making them healthy and responsive to treatment while allowing for clear imaging of individual cells.
-
-
Treatment (24 hours post-seeding):
-
Prepare serial dilutions of norharman in complete medium (e.g., 50 µM, 100 µM, 200 µM).
-
Include the following controls:
-
Vehicle Control: Medium with 0.5% DMSO.
-
Positive Control: Medium with 1 µM Staurosporine.
-
-
Aspirate old medium and add 100 µL of the treatment solutions to the respective wells.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Staining:
-
Prepare a staining solution containing CellEvent™ Caspase-3/7 Reagent (2 µM) and Hoechst 33342 (1 µg/mL) in complete medium.
-
Add 100 µL of this solution directly to each well (for a final concentration of 1 µM Caspase reagent and 0.5 µg/mL Hoechst).
-
Incubate for 30 minutes at 37°C, protected from light.
-
Causality: The CellEvent™ reagent is non-fluorescent until it is cleaved by active caspase-3/7, producing a bright green signal in apoptotic cells. Hoechst stains the nuclei of all cells, allowing for normalization.
-
-
Imaging and Analysis (Self-Validation Point):
-
Image the plates using a fluorescence microscope with standard FITC (for Caspase-3/7) and DAPI (for Hoechst) filter sets.
-
Data Analysis:
-
Count the total number of cells per field using the Hoechst signal (Blue Channel).
-
Count the number of apoptotic cells using the Caspase-3/7 signal (Green Channel).
-
Calculate the Percentage of Apoptotic Cells: (Green Cell Count / Blue Cell Count) * 100.
-
-
Trustworthiness: The positive control (Staurosporine) should show a high percentage of apoptotic cells (>70%), while the vehicle control should be low (<5%). This validates that the assay system is working correctly. A clear dose-response should be visible with increasing norharman concentrations.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
